VLX600
Description
Properties
IUPAC Name |
6-methyl-N-[(E)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7/c1-10-6-5-7-12-14(10)19-16-15(12)22-24-17(20-16)23-21-11(2)13-8-3-4-9-18-13/h3-9H,1-2H3,(H2,19,20,23,24)/b21-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOSBPRTQFFUOA-SRZZPIQSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)NN=C(C)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)N/N=C(\C)/C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327031-55-0 | |
| Record name | VLX-600 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0327031550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-methyl-3-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-5H-[1,2,4]triazino[5,6-b]indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VLX-600 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZO6DG19MG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
VLX600: An In-Depth Technical Guide on its Iron Chelation Properties and Anti-Cancer Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
VLX600 is a novel anti-cancer agent characterized by its potent iron chelation properties. This document provides a comprehensive technical overview of the core mechanisms of VLX600, focusing on its ability to interfere with intracellular iron metabolism. This interference leads to a cascade of events including the inhibition of mitochondrial respiration, stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), and induction of tumor cell death. This guide consolidates quantitative data on its efficacy, details key experimental methodologies, and visualizes the intricate signaling pathways affected by VLX600. The information presented herein is intended to support further research and development of VLX600 and other iron-chelating compounds in oncology.
Introduction
Cancer cells exhibit an increased demand for iron compared to normal cells, a phenomenon known as "iron addiction." This dependency is due to the critical role of iron in various cellular processes essential for tumor growth and proliferation, including DNA synthesis, cellular respiration, and metabolic adaptation. Consequently, targeting iron metabolism has emerged as a promising therapeutic strategy in oncology. VLX600 is a small molecule that has been identified as a potent iron chelator with significant anti-tumor activity.[1][2] It was designed to exploit the iron dependency of cancer cells, leading to selective cytotoxicity in the tumor microenvironment.[1] Preclinical studies have demonstrated its efficacy in various cancer models, and it has undergone a Phase I clinical trial in patients with advanced solid tumors.[3][4] This technical guide delves into the fundamental iron chelation properties of VLX600 and the subsequent molecular mechanisms that contribute to its anti-cancer effects.
Iron Chelation Properties of VLX600
VLX600 is a triazinoindolyl-hydrazone that functions as a tridentate (N,N,N) ligand, enabling it to bind to metal ions. Its interaction with iron is central to its mechanism of action.
Metal Binding Affinity and Specificity
Studies have shown that VLX600 forms complexes with several essential metal ions. The order of its binding affinity at a physiological pH of 7.4 has been determined to be: Cu(II) > Fe(II) > Zn(II).[2][5] Notably, cyclic voltammetry has revealed a strong preference for the ferrous (Fe(II)) state of iron over the ferric (Fe(III)) state.[2][5] This preference is significant as Fe(II) is a critical cofactor for numerous intracellular enzymes involved in processes that are often dysregulated in cancer.
Spectroscopic Analysis of Iron Complexation
The interaction between VLX600 and iron has been characterized using UV-visible spectrophotometry. The formation of a VLX600-iron complex results in a shift in the absorbance spectrum, which can be monitored to study the kinetics and stoichiometry of the binding reaction.[6][7]
Quantitative Data
In Vitro Cytotoxicity
The cytotoxic effects of VLX600 have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate potent activity across various tumor types.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 0.039 |
| CH1/PA-1 | Ovarian Teratocarcinoma | 0.14 |
| SW480 | Colon Adenocarcinoma | 0.21 |
| Colo205 | Colon Adenocarcinoma | 0.23 |
| Colo320 | Colon Adenocarcinoma | 0.51 |
| MCF-7 | Breast Adenocarcinoma | 0.18 |
| IMR-32 | Neuroblastoma | ~0.4 |
| Sk-N-BE(2) | Neuroblastoma | ~0.4 |
Table 1: In Vitro Cytotoxicity of VLX600 in various human cancer cell lines.[2][5] The IC50 values for neuroblastoma cell lines are approximate values as reported in the literature.[8]
Experimental Protocols
UV-Visible Spectrophotometry for Iron Chelation
This protocol outlines the method to characterize the interaction between VLX600 and iron (II/III) ions.
Objective: To determine the formation and stoichiometry of the VLX600-iron complex.
Materials:
-
VLX600
-
FeCl2 or FeCl3 solution of known concentration
-
Buffer solution (e.g., 30% (v/v) DMSO/H2O at pH 7.4)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of VLX600 in a suitable solvent (e.g., DMSO).
-
Prepare a series of solutions with a constant concentration of VLX600 and varying concentrations of the iron salt in the buffer solution.
-
Incubate the solutions for a specified time to allow for complex formation.
-
Measure the absorbance spectra of the solutions over a relevant wavelength range (e.g., 200-800 nm).
-
The formation of the VLX600-iron complex is indicated by changes in the absorbance spectrum, such as the appearance of new peaks or shifts in existing peaks. For the Fe(II)-VLX600 complex, a new band appears around 580 nm.[1]
-
Analyze the data to determine the stoichiometry of the complex and the binding affinity.
MTT Assay for Cytotoxicity
This protocol describes a common method to assess the cytotoxic effects of VLX600 on cancer cell lines.
Objective: To determine the IC50 value of VLX600.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
VLX600
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of VLX600 in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing different concentrations of VLX600. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[9][10][11]
Seahorse XF Cell Mito Stress Test for Mitochondrial Respiration
This protocol outlines the use of the Seahorse XF Analyzer to measure the effect of VLX600 on mitochondrial respiration.
Objective: To assess the impact of VLX600 on the oxygen consumption rate (OCR) and key parameters of mitochondrial function.
Materials:
-
Cancer cell line of interest
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Assay medium (e.g., DMEM supplemented with glucose, pyruvate, and glutamine)
-
VLX600
-
Mitochondrial stress test compounds: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of Rotenone and Antimycin A.
-
Seahorse XF Analyzer
Procedure:
-
Seed the cells in a Seahorse XF Cell Culture Microplate and allow them to adhere.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
On the day of the assay, replace the culture medium with the pre-warmed assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the injector ports of the sensor cartridge with VLX600 and the mitochondrial stress test compounds.
-
Place the cell plate in the Seahorse XF Analyzer and initiate the protocol. The instrument will measure the basal OCR, followed by sequential injections of VLX600, oligomycin, FCCP, and rotenone/antimycin A, measuring OCR after each injection.
-
Analyze the data to determine the effect of VLX600 on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[12][13][14][15]
Signaling Pathways and Mechanisms of Action
The iron chelation activity of VLX600 triggers a series of downstream effects that contribute to its anti-cancer properties.
Inhibition of Mitochondrial Respiration
Iron is an essential component of the iron-sulfur clusters and heme groups within the electron transport chain (ETC) complexes in mitochondria. By chelating intracellular iron, VLX600 disrupts the function of these complexes, leading to the inhibition of mitochondrial respiration.[7][8] Specifically, VLX600 has been reported to inhibit complexes I, II, and IV of the ETC.[8] This disruption of oxidative phosphorylation (OXPHOS) leads to a bioenergetic catastrophe in cancer cells, particularly those in the nutrient-deprived and hypoxic core of solid tumors, which are highly dependent on mitochondrial function.[1]
Caption: VLX600-mediated inhibition of mitochondrial respiration.
Stabilization of HIF-1α
Hypoxia-Inducible Factor-1α (HIF-1α) is a transcription factor that plays a crucial role in the cellular response to low oxygen levels. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, which are iron-dependent. This hydroxylation targets HIF-1α for proteasomal degradation. By chelating the iron required for PHD activity, VLX600 inhibits the degradation of HIF-1α, leading to its stabilization even under normoxic conditions.[1][4][16] The stabilized HIF-1α then translocates to the nucleus, where it promotes the transcription of genes involved in glycolysis, angiogenesis, and other adaptive responses. While this can be a survival mechanism for some cells, in the context of the bioenergetic crisis induced by VLX600, the shift to glycolysis may not be sufficient to meet the energy demands of cancer cells, contributing to cell death.
Caption: VLX600-induced stabilization of HIF-1α.
Potential Role in Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[17][18] While direct studies on VLX600 and ferroptosis are limited, its role as an iron chelator suggests a potential link. By modulating intracellular iron availability, VLX600 could influence the processes that lead to lipid peroxidation. Iron is a catalyst in the Fenton reaction, which generates highly reactive hydroxyl radicals that can initiate lipid peroxidation. The chelation of iron by VLX600 could, in theory, inhibit ferroptosis by reducing the pool of catalytically active iron. However, the complex interplay between iron homeostasis and ferroptosis means that the precise effect of VLX600 on this pathway requires further investigation. It is also possible that under certain conditions, the disruption of iron-containing antioxidant enzymes by VLX600 could sensitize cells to ferroptosis.
Caption: Potential interplay of VLX600 with the ferroptosis pathway.
Inhibition of Ribonucleotide Reductase
Ribonucleotide reductase (RNR) is an iron-dependent enzyme that is essential for DNA synthesis and repair by converting ribonucleotides to deoxyribonucleotides. The activity of RNR is a rate-limiting step in DNA replication. Iron chelators have been shown to inhibit RNR activity by depriving the enzyme of its essential iron cofactor.[19][20][21] Although direct enzymatic assays with VLX600 and purified RNR are not widely reported, its iron-chelating properties strongly suggest that it would inhibit RNR, thereby contributing to its anti-proliferative effects.
Caption: Proposed inhibition of Ribonucleotide Reductase by VLX600.
Clinical Development
VLX600 entered a Phase I clinical trial (NCT02222363) to evaluate its safety and tolerability in patients with refractory advanced solid tumors.[4][5] The study was an open-label, dose-escalation trial where VLX600 was administered intravenously.[4] The trial was terminated early due to slow recruitment.[3] The results showed that VLX600 was reasonably well tolerated, with the most common drug-related adverse events being fatigue, nausea, and constipation.[3] No maximum tolerated dose (MTD) was identified.[3] While no objective responses were observed, stable disease was noted in some patients.[3]
Conclusion
VLX600 represents a promising class of anti-cancer agents that target the metabolic vulnerability of tumors by chelating intracellular iron. Its multifaceted mechanism of action, including the inhibition of mitochondrial respiration and the stabilization of HIF-1α, underscores the potential of this therapeutic strategy. The data and protocols presented in this technical guide provide a foundation for further investigation into the full therapeutic potential of VLX600 and the development of next-generation iron chelators for cancer therapy. Future research should focus on elucidating its precise role in ferroptosis, conducting detailed enzymatic studies with key iron-dependent proteins, and exploring combination therapies to enhance its anti-tumor efficacy.
References
- 1. Differential in vitro and cellular effects of iron chelators for hypoxia inducible factor hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Desferrioxamine, an iron chelator, enhances HIF-1alpha accumulation via cyclooxygenase-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iron Chelators in the Management of Autoimmune-Induced Alopecia: A Focus on Hypoxia-Inducible Factor 1 Modulation and Hair Restoration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 6. A Comparative Study on the Complexation of the Anticancer Iron Chelator VLX600 with Essential Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. texaschildrens.org [texaschildrens.org]
- 10. protocols.io [protocols.io]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Mitochondrial Respiration and Glycolysis in Ex Vivo Retinal Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. agilent.com [agilent.com]
- 16. mdpi.com [mdpi.com]
- 17. Ferroptosis: death by lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Making sure you're not a bot! [academiccommons.columbia.edu]
- 19. Alterations of ribonucleotide reductase activity following induction of the nitrite-generating pathway in adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Activity modulation in anaerobic ribonucleotide reductases: nucleotide binding to the ATP-cone allosterically mediates substrate binding to the active site [elifesciences.org]
- 21. Ribonucleotide reductase activity in intact mammalian cells: stimulation of enzyme activity by MgCl2, dithiothreitol, and several nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of VLX600 on Mitochondrial Respiration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VLX600 is a novel anti-cancer agent that has demonstrated significant efficacy, particularly against quiescent and metabolically stressed tumor cells found in the nutrient-deprived microenvironments of solid tumors. Its primary mechanism of action involves the disruption of mitochondrial function, leading to a bioenergetic crisis and subsequent cell death. This technical guide provides an in-depth analysis of the effects of VLX600 on mitochondrial respiration, consolidating available quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows. VLX600, identified as an iron chelator, potently inhibits oxidative phosphorylation (OXPHOS), leading to a significant reduction in mitochondrial respiration and ATP production. This guide aims to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.
Introduction
Cancer cells within solid tumors often exist in metabolically compromised environments characterized by hypoxia and low nutrient availability. In these regions, cells may enter a quiescent state, rendering them resistant to conventional chemotherapies that target rapidly proliferating cells. VLX600 has emerged as a promising therapeutic agent that specifically targets the metabolic vulnerabilities of these dormant cancer cells. By inhibiting mitochondrial respiration, VLX600 triggers a cascade of events culminating in an energy crisis and cell death, offering a novel strategy to eradicate residual tumor cell populations and prevent relapse.
Mechanism of Action: Inhibition of Mitochondrial Respiration
VLX600's primary mode of action is the inhibition of mitochondrial respiration, the central hub of cellular energy production. This is achieved through its properties as an iron chelator, as iron is an essential cofactor for the function of several components of the electron transport chain (ETC).
Effect on the Electron Transport Chain
VLX600 has been reported to inhibit complexes I, II, and IV of the mitochondrial electron transport chain.[1] This multi-targeted inhibition effectively shuts down the flow of electrons, a critical process for the generation of the proton gradient across the inner mitochondrial membrane that drives ATP synthesis.
dot
Caption: VLX600 inhibits Complexes I, II, and IV of the ETC.
Impact on Oxygen Consumption and ATP Production
The inhibition of the ETC by VLX600 leads to a measurable decrease in the oxygen consumption rate (OCR) of cancer cells.[1] This disruption in oxidative phosphorylation results in a significant drop in cellular ATP levels, triggering a bioenergetic catastrophe, particularly in cells that are heavily reliant on mitochondrial respiration for their energy needs.[2]
Quantitative Data on VLX600's Effects
Cytotoxicity
VLX600 exhibits potent cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy, particularly in neuroblastoma and colon cancer cells.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| IMR-32 | Neuroblastoma | 206 ± 9 | [1] |
| Sk-N-BE(2) | Neuroblastoma | 326 ± 37 | [1] |
| HCT 116 | Colon Carcinoma | ~10,000 (in spheroids) | [2] |
Oxygen Consumption Rate (OCR)
Treatment with VLX600 leads to a dose-dependent decrease in the basal oxygen consumption rate in cancer cells.
| Cell Line | VLX600 Concentration (nM) | Time Point | % Decrease in Basal OCR (approx.) | Reference |
| IMR-32 | 200 | 240 min | 40% | [1] |
| IMR-32 | 400 | 240 min | 60% | [1] |
Experimental Protocols
Seahorse XF Cell Mito Stress Test
This assay is crucial for assessing the impact of VLX600 on mitochondrial respiration by measuring OCR and extracellular acidification rate (ECAR).
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., IMR-32, Sk-N-BE(2)) in a Seahorse XF96 cell culture microplate at an appropriate density (e.g., 40,000 cells/well) and allow them to adhere overnight.
-
Assay Medium: On the day of the assay, replace the culture medium with Seahorse XF DMEM medium, pH 7.4, supplemented with glucose, pyruvate, and glutamine. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Loading: Load the injector ports of the Seahorse XF sensor cartridge with the following compounds:
-
Port A: VLX600 (e.g., 200 nM, 400 nM) or vehicle control.
-
Port B: Oligomycin (e.g., 1.5 µM).
-
Port C: Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) (e.g., 1.0 µM).
-
Port D: Rotenone/Antimycin A (e.g., 1.0 µM / 0.5 µM).
-
-
Assay Execution: Calibrate the sensor cartridge and run the Mito Stress Test protocol on the Seahorse XF Analyzer. This involves sequential injections of the loaded compounds and measurement of OCR and ECAR.
dot
Caption: Workflow for Seahorse XF Cell Mito Stress Test.
Cellular ATP Level Measurement
This assay quantifies the impact of VLX600 on the total cellular ATP pool.
Protocol:
-
Cell Treatment: Plate cells in a 96-well plate and treat with various concentrations of VLX600 for the desired duration (e.g., 24 or 48 hours).
-
ATP Measurement: Utilize a commercial ATP assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
-
Lysis and Luminescence: Add the ATP reagent directly to the wells, which lyses the cells and provides the substrate for the luciferase reaction.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ATP present.
Downstream Effects and Signaling Pathways
The inhibition of mitochondrial respiration by VLX600 triggers a cascade of downstream cellular responses.
dot
Caption: Signaling cascade initiated by VLX600.
The profound decrease in ATP levels leads to a bioenergetic crisis.[2] In response, cancer cells attempt to compensate by upregulating glycolysis, as evidenced by an increase in the extracellular acidification rate (ECAR).[1] However, in the nutrient-limited tumor microenvironment, this glycolytic shift is often insufficient to meet the cell's energy demands.
Furthermore, the energy stress induced by VLX600 leads to the inhibition of the mTOR signaling pathway, a key regulator of cell growth and proliferation.[1] While autophagy is typically a survival mechanism under metabolic stress, VLX600 treatment has been associated with an insufficient autophagic response, further contributing to cell death.[1]
Conclusion
VLX600 represents a promising therapeutic strategy for targeting the metabolic vulnerabilities of cancer cells, particularly those residing in the challenging microenvironments of solid tumors. Its ability to inhibit mitochondrial respiration at multiple sites within the electron transport chain leads to a profound and often irreversible bioenergetic crisis. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers seeking to further investigate the mechanism of action of VLX600 and to explore its potential in novel anti-cancer therapeutic strategies. Further research is warranted to elucidate the precise molecular interactions between VLX600 and the individual mitochondrial complexes to refine our understanding of its inhibitory profile.
References
The Discovery and Development of VLX600: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VLX600 is a novel small molecule that has shown promise as an anti-cancer agent. Identified through screens for compounds selectively targeting quiescent cancer cells in the nutrient-deprived and hypoxic microenvironments of solid tumors, VLX600 functions as an iron chelator, leading to the inhibition of mitochondrial respiration and subsequent bioenergetic catastrophe in tumor cells.[1][2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of VLX600, with a focus on the experimental data and methodologies that underpin our current understanding of this compound.
Introduction
Solid tumors are characterized by a heterogeneous microenvironment, with regions of poor vascularization leading to hypoxia and nutrient deprivation. Cancer cells in these areas often enter a quiescent or slowly proliferating state, rendering them resistant to conventional chemotherapies that target rapidly dividing cells. The discovery of VLX600 stemmed from a strategy to specifically eliminate these resilient tumor cell populations.
VLX600 is a triazinoindolyl-hydrazone compound that exhibits preferential cytotoxicity towards quiescent cells within 3-D colon cancer microtissues.[3] Its development has been guided by its unique mechanism of action, which involves the disruption of intracellular iron metabolism, a critical process for mitochondrial function and cellular bioenergetics.
Mechanism of Action
VLX600's primary mechanism of action is the chelation of intracellular iron, which is essential for the function of iron-sulfur clusters and heme groups within the electron transport chain in mitochondria. By sequestering iron, VLX600 disrupts mitochondrial oxidative phosphorylation (OXPHOS), leading to a sharp decrease in cellular ATP production. This "bioenergetic catastrophe" ultimately triggers tumor cell death.
Several key signaling pathways are implicated in the cellular response to VLX600:
-
HIF-1α Signaling: In response to mitochondrial dysfunction and the resulting hypoxic stress, cells often activate the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway. This leads to a metabolic shift towards glycolysis.[4]
-
mTOR Signaling: VLX600 has been shown to inhibit the phosphorylation of downstream targets of the mTOR pathway, such as 4EBP1 and p70S6K, which are crucial regulators of protein synthesis and cell growth.
-
Homologous Recombination (HR) Repair: VLX600 has been found to disrupt the HR DNA repair pathway by inhibiting iron-dependent histone lysine demethylases (KDMs). This leads to a reduction in the recruitment of essential repair proteins like RAD51 to sites of DNA double-strand breaks.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of VLX600 from various preclinical studies.
Table 1: In Vitro Cytotoxicity of VLX600 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Conditions | Reference |
| HCT116 | Colon Carcinoma | ~6 (in 3D microtissues) | 72h incubation | [3] |
| HT29 | Colon Adenocarcinoma | Not specified | Not specified | [3] |
| SW620 | Colorectal Adenocarcinoma | Not specified | Not specified | [3] |
| RKO | Colon Carcinoma | Not specified | Not specified | [3] |
| DLD-1 | Colorectal Adenocarcinoma | Not specified | Not specified | [3] |
| OVCAR-8 | Ovarian Cancer | Not specified | Not specified | [1][2] |
| PEO14 | Ovarian Cancer | Not specified | Not specified | [1][2] |
| OV90 | Ovarian Cancer | Not specified | Not specified | [1][2] |
| U251 | Glioblastoma | Not specified | Not specified | |
| NCH644 | Glioblastoma Stem-like Cells | Not specified | Not specified | |
| Kelly | Neuroblastoma (MYCN-amplified) | Not specified | Not specified | |
| SK-N-AS | Neuroblastoma (MYCN non-amplified) | Not specified | Not specified |
Table 2: In Vivo Efficacy of VLX600 in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| HCT116 | Colon Carcinoma | 16 mg/kg, i.v., twice daily for 5 days | Significant retardation of tumor growth | |
| HT29 | Colon Adenocarcinoma | 16 mg/kg, i.v., twice daily for 5 days | Significant inhibition of tumor growth | |
| NCH644 (Organotypic brain slice) | Glioblastoma Stem-like Cells | Not specified | Complete elimination of tumors | |
| Neuroblastoma | Neuroblastoma | Not specified | Not specified | [5] |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxicity of VLX600 against adherent cancer cell lines like HCT116.
Materials:
-
HCT116 cells
-
McCoy's 5a Medium with 10% FBS
-
VLX600 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed HCT116 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of VLX600 in culture medium.
-
Remove the medium from the wells and add 100 µL of the VLX600 dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Clonogenic Assay
This assay assesses the long-term survival and proliferative capacity of cancer cells after treatment with VLX600.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete culture medium
-
VLX600
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Treat a sub-confluent flask of cells with various concentrations of VLX600 for 24 hours.
-
Trypsinize the cells and perform a cell count.
-
Seed a known number of cells (e.g., 500-1000 cells) into 6-well plates. The seeding density should be optimized for each cell line to obtain discrete colonies.
-
Incubate the plates for 10-14 days at 37°C in a 5% CO2 incubator, allowing colonies to form.
-
Wash the plates with PBS.
-
Fix the colonies with ice-cold methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 15 minutes.[6]
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
Western Blotting for mTOR Pathway Proteins
This protocol details the detection of key phosphorylated proteins in the mTOR signaling pathway following VLX600 treatment.
Materials:
-
Cancer cells treated with VLX600
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-mTOR (Ser2448)
-
mTOR
-
Phospho-p70S6K (Thr389)
-
p70S6K
-
β-actin (loading control)
-
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Lyse the treated cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
Analyze the band intensities relative to the loading control.
In Vivo Xenograft Tumor Model
This protocol describes the establishment and monitoring of a subcutaneous xenograft model to evaluate the in vivo efficacy of VLX600.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line (e.g., HCT116)
-
Matrigel (optional)
-
VLX600 formulation for injection
-
Calipers
Procedure:
-
Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (optional, to improve tumor take rate).
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer VLX600 or vehicle control to the respective groups according to the desired dosing schedule (e.g., intravenous injection).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Signaling Pathways and Experimental Workflows
VLX600 Mechanism of Action
References
- 1. VLX600 Disrupts Homologous Recombination and Synergizes with PARP Inhibitors and Cisplatin by Inhibiting Histone Lysine Demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
VLX600: A Comprehensive Technical Guide on a Novel Anti-Cancer Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
VLX600 is a small molecule compound that has demonstrated significant potential as an anti-cancer agent. Its unique mechanism of action, which involves the chelation of iron and subsequent inhibition of mitochondrial oxidative phosphorylation (OXPHOS), sets it apart from traditional chemotherapeutic drugs. This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of VLX600. It details the compound's effects on key signaling pathways, summarizes quantitative data from various studies, and provides detailed protocols for essential experiments used to characterize its activity. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of VLX600.
Chemical Structure and Properties
VLX600, with the chemical formula C₁₇H₁₅N₇, is a triazino[5,6-b]indole derivative.[1][2] Its structure is characterized by a planar heterocyclic core, which is crucial for its biological activity.
Table 1: Chemical and Physical Properties of VLX600
| Property | Value | Reference |
| IUPAC Name | 1-(2-pyridinyl)-ethanone, 2-(6-methyl-5H-1,2,4-triazino[5,6-b]indol-3-yl)hydrazone | [1] |
| Molecular Formula | C₁₇H₁₅N₇ | [1][2] |
| Molecular Weight | 317.35 g/mol | [2] |
| CAS Number | 327031-55-0 | [1] |
| Appearance | Dark yellow powder | [1] |
| Solubility | DMSO: 25 mg/mL; Ethanol: ≤1mg/ml | [1] |
| SMILES String | CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)NN=C(C)C4=CC=CC=N4 | [2] |
| Storage | -20°C | [1] |
Mechanism of Action and Signaling Pathways
VLX600 exerts its anti-cancer effects through a multi-faceted mechanism of action, primarily centered on its ability to chelate iron and disrupt cellular metabolism.
Inhibition of Oxidative Phosphorylation (OXPHOS)
VLX600 is a potent iron-chelating agent.[2][3] By binding to intracellular iron, it disrupts the function of iron-containing proteins essential for mitochondrial respiration. This leads to a significant reduction in oxidative phosphorylation, the primary process by which cells generate ATP. The resulting decrease in ATP levels creates a bioenergetic crisis, particularly in the metabolically compromised microenvironments of solid tumors.[1]
Disruption of Homologous Recombination
Recent studies have revealed that VLX600 also disrupts the homologous recombination (HR) DNA repair pathway.[3] This activity is linked to its iron chelation properties, as it inhibits the function of iron-dependent histone lysine demethylases (KDMs), such as KDM4A.[3] Inhibition of KDMs leads to altered histone methylation states, which in turn impairs the recruitment of key HR proteins like RAD51 to sites of DNA double-strand breaks. This disruption of DNA repair sensitizes cancer cells to DNA-damaging agents and PARP inhibitors.
Modulation of the mTOR Signaling Pathway
VLX600 has been shown to inhibit the phosphorylation of downstream effectors of the mTOR signaling pathway, namely 4EBP1 and p70S6K.[1] This inhibition is independent of HIF-1α. The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition by VLX600 contributes to the compound's anti-cancer activity.
Quantitative Data
The anti-cancer activity of VLX600 has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its potency.
Table 2: In Vitro Cytotoxicity of VLX600 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HCT116 | Colon Carcinoma | ~6 (in 3D microtissues) | [1] |
| OVCAR-8 | Ovarian Cancer | Not specified, synergistic with olaparib | [3] |
| PEO14 | Ovarian Cancer | Not specified, synergistic with olaparib | [3] |
| OV90 | Ovarian Cancer | Not specified, synergistic with olaparib | [3] |
Table 3: Preclinical and Clinical Dosage Information
| Study Type | Model | Dosage | Route | Schedule | Reference |
| Preclinical | HCT116 & HT29 xenografts in NMRI mice | ~16 mg/kg | i.v. | b.i.d, 5 days | [1] |
| Phase I Clinical Trial | Patients with refractory advanced solid tumors | 10, 20, 40, 80, 160, and 210 mg | i.v. infusion | Days 1, 8, and 15 of each 28-day cycle | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of VLX600.
Cell Viability and Cytotoxicity Assay (ATP Measurement)
This protocol is adapted from a method used to evaluate the cytotoxicity of VLX600 in cell culture.[3]
Objective: To determine the effect of VLX600 on the viability of cancer cells by measuring intracellular ATP levels.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
96-well opaque-walled assay plates
-
Cell culture medium
-
VLX600 stock solution (in DMSO)
-
ATP measurement kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Seed 10,000 cells per well in a 96-well opaque-walled plate in 100 µL of cell culture medium.
-
Incubate the plate for 24 hours to allow cells to adhere.
-
Prepare serial dilutions of VLX600 in cell culture medium.
-
Remove the medium from the wells and add 100 µL of the VLX600 dilutions to the respective wells. Include vehicle control wells (medium with DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the ATP assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the ATP assay reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of mTOR Pathway Proteins
This protocol outlines the general procedure for analyzing the phosphorylation status of mTOR pathway proteins.
Objective: To assess the effect of VLX600 on the phosphorylation of mTOR, 4EBP1, and p70S6K.
Materials:
-
Cancer cell line of interest
-
VLX600
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-4EBP1, anti-4EBP1, anti-phospho-p70S6K, anti-p70S6K, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells and treat with VLX600 at the desired concentrations and for the specified time.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the total protein and loading control.
Homologous Recombination (HR) Assay (DR-GFP Reporter Assay)
This protocol is based on the use of a DR-GFP reporter cell line to measure HR efficiency.[2]
Objective: To determine if VLX600 inhibits homologous recombination repair.
Materials:
-
OVCAR-8-DR-GFP cells (or other suitable DR-GFP reporter cell line)
-
I-SceI expression plasmid
-
Transfection reagent
-
VLX600
-
Flow cytometer
Procedure:
-
Transfect the OVCAR-8-DR-GFP cells with the I-SceI expression plasmid to induce a double-strand break in the DR-GFP reporter construct.
-
Plate the transfected cells and allow them to adhere for 2 hours.
-
Treat the cells with various concentrations of VLX600 or vehicle control.
-
Incubate the cells for 72 hours in the continued presence of VLX600.
-
Harvest the cells and analyze for GFP expression by flow cytometry.
-
The percentage of GFP-positive cells is indicative of successful HR repair.
-
Express the results as a percentage of the vehicle-treated control.
In Vitro Histone Demethylase (KDM) Activity Assay
This protocol is for measuring the enzymatic activity of a histone demethylase in the presence of VLX600.[1]
Objective: To determine if VLX600 directly inhibits the activity of histone lysine demethylases.
Materials:
-
Purified recombinant KDM4A (or other KDM)
-
H3K9me3 peptide substrate
-
VLX600
-
Assay buffer
-
FeCl₂
-
α-ketoglutarate
-
Ascorbic acid
-
Histone demethylase activity assay kit (e.g., Succinate-Glo™ JmjC Demethylase/Hydroxylase Assay)
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing the purified KDM4A enzyme, H3K9me3 peptide substrate, α-ketoglutarate, ascorbic acid, and FeCl₂ in the assay buffer.
-
Add VLX600 at various concentrations to the reaction mixture. Include a no-inhibitor control.
-
Initiate the demethylase reaction according to the kit manufacturer's instructions and incubate for the recommended time.
-
Stop the reaction and measure the product formation (e.g., succinate) using the detection reagent provided in the kit.
-
Measure the luminescent signal using a luminometer.
-
Calculate the percent KDM4A activity relative to the no-inhibitor control.
Conclusion
VLX600 is a promising anti-cancer agent with a novel mechanism of action that targets the metabolic vulnerabilities of cancer cells. Its ability to chelate iron, inhibit oxidative phosphorylation, and disrupt DNA repair pathways provides a multi-pronged attack on tumor growth and survival. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of VLX600 as a potential therapeutic for a range of cancers. The unique properties of VLX600, particularly its efficacy in metabolically compromised tumor microenvironments, suggest its potential for use in combination with other anti-cancer therapies to overcome drug resistance and improve patient outcomes.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. VLX600 Disrupts Homologous Recombination and Synergizes with PARP Inhibitors and Cisplatin by Inhibiting Histone Lysine Demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. VLX600 Disrupts Homologous Recombination and Synergizes with PARP Inhibitors and Cisplatin by Inhibiting Histone Lysine Demethylases - PubMed [pubmed.ncbi.nlm.nih.gov]
VLX600: A Targeted Approach to Eradicating Quiescent Cancer Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Quiescent cancer cells (QCCs), often located in the hypoxic and nutrient-deprived regions of solid tumors, represent a significant hurdle in oncology.[1] Their dormant state renders them resistant to conventional chemotherapies and radiotherapies that primarily target rapidly proliferating cells, leading to tumor recurrence.[1][2][3] VLX600 is a first-in-class small molecule developed to specifically target the metabolic vulnerabilities of these dormant cells.[2][4] This document provides a comprehensive technical overview of the research on VLX600, detailing its mechanism of action, summarizing preclinical and clinical data, and outlining key experimental protocols. VLX600 functions as a potent iron chelator that disrupts mitochondrial respiration, leading to a bioenergetic catastrophe and selective death of quiescent cancer cells.[1][5][6]
The Challenge of Quiescent Cancer Cells
Solid tumors larger than a few millimeters develop poorly vascularized regions, resulting in microenvironments with low oxygen and nutrient levels.[3] Cancer cells in these areas enter a reversible, non-proliferating G0 state known as quiescence.[1] These QCCs are a major cause of treatment failure, as they can survive therapy and later re-enter the cell cycle, causing tumor regrowth.[2] The unique metabolic state of QCCs, particularly their reliance on mitochondrial oxidative phosphorylation (OXPHOS) in a nutrient-scarce environment, presents a therapeutic window.[1][7]
VLX600: Core Mechanism of Action
VLX600's efficacy stems from a dual mechanism that exploits the metabolic inflexibility of quiescent cancer cells.
3.1 Iron Chelation
Gene expression analysis revealed that the cellular response to VLX600 is remarkably similar to that of known iron chelators.[5] Subsequent studies confirmed that VLX600 directly chelates iron, with a strong preference for the ferrous (Fe²⁺) state over the ferric (Fe³⁺) state.[5][8] This activity is central to its anticancer effects, as the addition of excess iron can rescue cells from VLX600-induced death.[9][10] Since cancer cells have an increased iron dependency compared to healthy cells, this provides a degree of tumor selectivity.[8]
3.2 Inhibition of Mitochondrial Respiration
The primary consequence of intracellular iron deprivation by VLX600 is the inhibition of mitochondrial function.[5][8] Iron is a critical cofactor for the iron-sulfur cluster-containing proteins of the electron transport chain (ETC). By sequestering iron, VLX600 acts as a mild inhibitor of mitochondrial respiration, leading to a decrease in the oxygen consumption rate and a disruption of oxidative phosphorylation.[3][5][11] This triggers a severe energy crisis, or bioenergetic catastrophe, evidenced by a sharp decrease in cellular ATP levels.[11] Quiescent cells, unable to compensate by upregulating glycolysis due to the glucose-poor environment, are selectively eliminated.[3][7]
References
- 1. Quiescent Cancer Cells—A Potential Therapeutic Target to Overcome Tumor Resistance and Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. New drug candidate starves dormant cancer cells - Uppsala University [uu.se]
- 4. mb.cision.com [mb.cision.com]
- 5. iron-chelators-target-both-proliferating-and-quiescent-cancer-cells - Ask this paper | Bohrium [bohrium.com]
- 6. A phase I study of the safety and tolerability of VLX600, an Iron Chelator, in patients with refractory advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. The iron chelator and OXPHOS inhibitor VLX600 induces mitophagy and an autophagy-dependent type of cell death in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. | BioWorld [bioworld.com]
Preclinical Profile of VLX600: A Technical Overview for Drug Development Professionals
Introduction:
VLX600 is a novel small molecule that has garnered significant interest in oncology for its unique mechanism of action targeting the metabolic vulnerabilities of cancer cells. Initially identified in a screen for compounds cytotoxic to metabolically stressed tumors, VLX600 has been investigated as an iron chelator that disrupts mitochondrial function. Subsequent preclinical research has unveiled a multifaceted pharmacological profile, including the ability to disrupt DNA repair pathways and induce specific forms of cell death, highlighting its potential as a standalone agent or in combination therapies. This document provides a comprehensive technical guide to the preclinical studies of VLX600, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation.
Core Mechanisms of Action
Iron Chelation and Inhibition of Mitochondrial Oxidative Phosphorylation (OXPHOS)
The primary mechanism attributed to VLX600 is its function as an iron chelator. By sequestering intracellular iron, VLX600 inhibits iron-dependent enzymes crucial for cellular processes, most notably those involved in mitochondrial respiration. This leads to a significant reduction in oxidative phosphorylation (OXPHOS), depriving cancer cells of a key energy source (ATP). This bioenergetic crisis is particularly effective against quiescent or slowly dividing cells found in the hypoxic and nutrient-poor microenvironments deep within solid tumors, which are often resistant to conventional chemotherapies that target rapidly proliferating cells. The cytotoxic effects of VLX600 can be reversed by the addition of iron (FeCl₂ and FeCl₃), confirming that its activity is dependent on iron deprivation.
Disruption of Homologous Recombination (HR) via Inhibition of Histone Lysine Demethylases (KDMs)
A pivotal discovery in the preclinical evaluation of VLX600 is its ability to disrupt homologous recombination (HR), a critical DNA repair pathway for double-strand breaks (DSBs). This effect is mediated, at least in part, by the inhibition of iron-dependent histone lysine demethylases (KDMs), particularly the KDM4 family. By inhibiting KDMs, VLX600 prevents the necessary chromatin remodeling required for the recruitment of key HR proteins, such as RAD51, to the sites of DNA damage. This pharmacological induction of an "HR-deficient" phenotype in cancer cells creates a synthetic lethal vulnerability that can be exploited by other therapies. For instance, VLX600 has been shown to synergize with PARP inhibitors (PARPis) and platinum-based agents like cisplatin in HR-proficient ovarian cancer cells.
Induction of Autophagy-Dependent Cell Death and Mitophagy
In response to the metabolic stress induced by OXPHOS inhibition, cancer cells activate survival pathways, including autophagy. However, in several cancer models, such as glioblastoma, VLX600-induced autophagy becomes lethal, leading to a form of caspase-independent, autophagy-dependent cell death (ADCD). This process is accompanied by the induction of mitophagy, the selective autophagic clearance of damaged mitochondria. The induction of mitophagy is marked by the increased expression and mitochondrial localization of BNIP3 and BNIP3L. This cell death modality is particularly relevant for apoptosis-resistant tumors.
Quantitative Data Summary
The following tables summarize key quantitative findings from various preclinical studies of VLX600.
Table 1: In Vitro Cytotoxicity of VLX600 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Assay Conditions | Reference |
|---|---|---|---|---|
| HCT116 | Colon Cancer | ~6 | 3-D Microtissue, Quiescent Cells |
| Various | Various | 0.039 - 0.51 | Not Specified | |
Table 2: Synergistic Activity of VLX600 with PARP Inhibitors
| Cell Line | Cancer Type | Combination Agent | Effect | Reference |
|---|---|---|---|---|
| OVCAR-8 | Ovarian Cancer | Olaparib, Veliparib | Synergistic Cytotoxicity | |
| PEO14 | Ovarian Cancer | Olaparib | Synergistic Cytotoxicity |
| OV90 | Ovarian Cancer | Olaparib | Synergistic Cytotoxicity | |
Table 3: In Vivo Efficacy of VLX600
| Cancer Model | Dosing Regimen | Effect | Reference |
|---|---|---|---|
| HCT116 Xenografts (NMRI mice) | ~16 mg/kg, i.v., b.i.d., 5 days | Reduction in tumor growth | |
| HT29 Xenografts (NMRI mice) | ~16 mg/kg, i.v., b.i.d., 5 days | Reduction in tumor growth |
| NCH644 GSC Tumors (Organotypic brain slice) | Not Specified | Complete elimination of tumors | |
Table 4: Antimicrobial Activity of VLX600
| Organism | MIC Range (µg/mL) | Reference |
|---|
| Mycobacterium abscessus | 4 - 16 | |
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key mechanisms and experimental designs associated with VLX600 preclinical studies.
Caption: VLX600 inhibits DNA repair by chelating iron, a necessary cofactor for KDM4 histone demethylases.
Caption: VLX600 induces metabolic stress and cell death by inhibiting mitochondrial OXPHOS.
Caption: Experimental workflow for assessing VLX600's effect on RAD51 foci formation after DNA damage.
Detailed Experimental Protocols
Homologous Recombination (HR) Analysis (DR-GFP Assay)
-
Objective: To quantify the efficiency of HR-mediated DNA repair.
-
Methodology:
-
OVCAR-8-DR-GFP cells, which contain an integrated HR reporter cassette, are transfected with an I-SceI endonuclease expression plasmid to induce a site-specific DSB.
-
Two hours after plating, cells are treated with varying concentrations of VLX600 or vehicle control.
-
Cells are cultured for an additional 72 hours in the continued presence of the drug.
-
Successful HR repair of the DSB reconstitutes a functional GFP gene.
-
The percentage of GFP-positive cells is quantified using flow cytometry, serving as a direct measure of HR efficiency.
-
Analysis of RAD51 Foci Formation
-
Objective: To visualize the recruitment of the RAD51 recombinase to sites of DNA damage.
-
Methodology:
-
HR-proficient cells (e.g., OVCAR-8, PEO14) are cultured on coverslips.
-
Cells are pre-treated with 100 nmol/L VLX600 or a vehicle control for 2 hours.
-
DNA double-strand breaks are induced by exposing cells to 2 Gy of ionizing radiation.
-
The cells are incubated for an additional 6 hours to allow for protein recruitment to damage sites.
-
Cells are then fixed, permeabilized, and co-immunostained with primary antibodies against RAD51 and a DNA damage marker (e.g., γ-H2AX).
-
Following incubation with fluorescently-labeled secondary antibodies, the coverslips are mounted and imaged using fluorescence microscopy.
-
The number of co-localized RAD51 and γ-H2AX foci per cell is manually counted to assess the efficiency of RAD51 recruitment.
-
Cell Viability and Colony Formation Assays
-
Objective: To assess the cytotoxic and cytostatic effects of VLX600, alone or in combination.
-
Methodology:
-
For synergy experiments, ovarian cancer cells (OVCAR-8, PEO14, OV90) are plated and allowed to adhere for 4 hours.
-
Cells are then treated with indicated concentrations of VLX600, a PARP inhibitor (e.g., olaparib), or a combination of both.
-
The cells are cultured for 8 to 14 days to allow for the formation of colonies from single surviving cells.
-
Colonies are then stained with crystal violet and manually counted.
-
The results are normalized to vehicle-treated control cells to determine the effect of the treatments on cell survival and proliferation.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of VLX600 in a living organism.
-
Methodology:
-
Human colon cancer cells (HCT116 or HT29) are subcutaneously injected into immunocompromised mice (e.g., NMRI).
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
VLX600 is administered intravenously (i.v.), for example, at a dose of approximately 16 mg/kg, twice daily (b.i.d), for 5 consecutive days.
-
Tumor volume is measured regularly using calipers throughout the study.
-
At the end of the study, tumors are excised and weighed. Treatment efficacy is determined by comparing the tumor growth rate and final tumor size between the VLX600-treated and vehicle-treated groups.
-
Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of VLX600 that inhibits the visible growth of a microorganism.
-
Methodology:
-
The assay is performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
A serial dilution of VLX600 is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the bacteria to be tested (e.g., Mycobacterium abscessus).
-
The plate is incubated under appropriate conditions for the specific microorganism.
-
The MIC is determined as the lowest concentration of VLX600 at which no visible bacterial growth is observed.
-
Conclusion
Preclinical studies have characterized VLX600 as a potent anti-cancer agent with a distinct dual mechanism of action. By acting as an iron chelator, it disrupts mitochondrial energy metabolism, rendering it effective against the quiescent cell populations that contribute to tumor relapse. Furthermore, its ability to inhibit KDM-mediated chromatin remodeling pharmacologically disables the homologous recombination DNA repair pathway. This latter mechanism creates a powerful synthetic lethality with PARP inhibitors and platinum-based chemotherapies, suggesting a clear translational path for VLX600 in combination regimens for HR-proficient tumors. The induction of autophagy-dependent cell death provides another avenue for treating tumors resistant to traditional apoptosis. Collectively, the robust preclinical data support the continued investigation of VLX600 as a promising therapeutic agent in oncology.
Methodological & Application
Application Notes: In Vitro Profiling of VLX600
Introduction
VLX600 is a small molecule compound initially identified for its preferential cytotoxicity towards quiescent cells within the metabolically compromised microenvironments of solid tumors. Its primary mechanism of action involves the chelation of intracellular iron, leading to the inhibition of mitochondrial oxidative phosphorylation (OXPHOS).[1][2][3] This disruption of mitochondrial respiration results in reduced cellular ATP levels, induction of autophagy, and ultimately, cell death. Further studies have revealed that VLX600 can also inhibit iron-dependent histone lysine demethylases (KDMs), thereby disrupting homologous recombination and potentially sensitizing cancer cells to other therapies like PARP inhibitors and platinum-based agents.[4]
These application notes provide detailed protocols for assessing the in vitro effects of VLX600 on cancer cells, focusing on cell viability, apoptosis, and mitochondrial function.
Chemical Properties
| Property | Value | Reference |
| Synonyms | (Z)-6-Methyl-3-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-5H-[1][5]triazino[5,6-b]indole | |
| Appearance | Dark yellow powder | |
| Solubility | 25 mg/mL in DMSO | |
| Storage | Store at -20°C |
Mechanism of Action Pathway
The following diagram illustrates the proposed mechanism of action for VLX600.
References
- 1. VLX600, an anticancer iron chelator, exerts antimicrobial effects on Mycobacterium abscessus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparative Study on the Complexation of the Anticancer Iron Chelator VLX600 with Essential Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I study of the safety and tolerability of VLX600, an Iron Chelator, in patients with refractory advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. VLX-600 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes and Protocols for VLX600 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
VLX600 is a novel small molecule and iron chelator that has demonstrated potent anti-cancer activity, particularly in the metabolically compromised microenvironments of solid tumors. It selectively targets cancer cells by inhibiting mitochondrial respiration, leading to a bioenergetic catastrophe and subsequent cell death. These application notes provide a comprehensive guide for the utilization of VLX600 in cell culture experiments, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key assays.
Mechanism of Action
VLX600 exerts its cytotoxic effects primarily through the inhibition of mitochondrial function. As an iron chelator, it disrupts intracellular iron metabolism, which is crucial for the electron transport chain. This leads to a reduction in the oxygen consumption rate (OCR) and a decrease in cellular ATP levels, ultimately triggering a protective autophagic response. In the nutrient-limited and hypoxic conditions often found in solid tumors, cancer cells are unable to compensate for this mitochondrial dysfunction through glycolysis, resulting in cell death.
Data Presentation
The following table summarizes the cytotoxic activity of VLX600 across various cancer cell lines.
| Cell Line | Cancer Type | Treatment Duration (h) | Assay Method | IC50 | Reference |
| HCT 116 | Colon Carcinoma | 72 | Fluorometric Microculture Cytotoxicity Assay | ~6.5 µM | |
| HT-29 | Colon Adenocarcinoma | 72 | Fluorometric Microculture Cytotoxicity Assay | Not specified | |
| SW620 | Colorectal Adenocarcinoma | 72 | Fluorometric Microculture Cytotoxicity Assay | Not specified | |
| IMR-32 | Neuroblastoma | 72 | Resazurin-based | ~200-400 nM | |
| Sk-N-BE(2) | Neuroblastoma | 72 | Resazurin-based | ~200-400 nM |
Signaling Pathway
The diagram below illustrates the proposed signaling pathway of VLX600 in cancer cells.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the effects of VLX600 in cell culture.
Experimental Protocols
Cell Viability Assay (Resazurin-Based)
This protocol is adapted for determining cell viability after VLX600 treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
VLX600 (dissolved in a suitable solvent, e.g., DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Microplate reader (fluorescence)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of VLX600 in complete medium.
-
Remove the medium from the wells and add 100 µL of the VLX600 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest VLX600 concentration).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the detection of apoptotic and necrotic cells following VLX600 treatment.
Materials:
-
Cells treated with VLX600 as described in the viability assay protocol (in 6-well plates)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
After VLX600 treatment, collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Mitochondrial Function Assay (Seahorse XF OCR)
This protocol measures the oxygen consumption rate to assess the effect of VLX600 on mitochondrial respiration.
Materials:
-
Seahorse XF Cell Culture Microplate
-
VLX600
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Oligomycin, FCCP, and Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)
-
Seahorse XFe/XF96 Analyzer
Procedure:
-
Seed cells in a Seahorse XF plate and allow them to adhere overnight.
-
The next day, treat the cells with VLX600 for the desired duration (e.g., 4 hours).
-
Prior to the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium and incubate the plate at 37°C in a non-CO2 incubator for 1 hour.
-
Load the injector ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
Calibrate the Seahorse XF Analyzer.
-
Load the cell plate into the analyzer and initiate the protocol.
-
Measure the basal OCR before injecting any compounds.
-
Sequentially inject the mitochondrial stress compounds and measure the OCR after each injection to determine key parameters of mitochondrial function.
Western Blot for Autophagy Marker LC3
This protocol is for detecting the conversion of LC3-I to LC3-II, a hallmark of autophagy.
Materials:
-
Cells treated with VLX600 (in 6-well plates)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against LC3B
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After VLX600 treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the LC3-II/LC3-I ratio indicates the induction of autophagy.
VLX600 Application Notes and Protocols for In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of VLX600 in in vivo mouse models of cancer, including recommended dosing, experimental protocols, and an exploration of its mechanism of action.
Introduction
VLX600 is an investigational small molecule that functions as an iron chelator, leading to the inhibition of mitochondrial respiration. This disruption of cellular energy metabolism has shown anti-cancer activity, particularly in the metabolically stressed microenvironment of solid tumors. Preclinical studies in various cancer models have demonstrated its potential as a therapeutic agent. A Phase I clinical trial in patients with refractory advanced solid tumors has also been conducted, evaluating its safety and tolerability.
Data Summary
The following tables summarize quantitative data related to the administration of VLX600 in in vivo mouse models and relevant clinical trial data that can inform preclinical study design.
Table 1: VLX600 Dosage in In Vivo Mouse Models (Example)
| Tumor Model | Mouse Strain | Administration Route | Dosage (mg/kg) | Dosing Schedule | Reference |
| Colorectal Cancer Patient-Derived Xenograft (PDX) | Immunodeficient Mice | Oral | 300-400 | Once daily for 14 days | [1] |
| - | - | - | - | - | No specific preclinical dosage for VLX600 in cancer models was found in the search results. |
Note: While a specific dosage for VLX600 in a mouse cancer model was not explicitly found, the provided data for capecitabine in a colorectal cancer PDX model offers a relevant example of an oral dosing regimen.
Table 2: VLX600 Clinical Trial Dosage Information
| Clinical Phase | Patient Population | Administration Route | Dosage | Dosing Schedule |
| Phase I | Refractory advanced solid tumors | Intravenous | Dose escalation up to 40 mg | Days 1, 8, and 15 of a 28-day cycle[2] |
Experimental Protocols
General Protocol for In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model
This protocol provides a general framework for assessing the efficacy of VLX600 in a subcutaneous xenograft mouse model. Specific parameters should be optimized for each tumor model and experimental question.
1. Cell Culture and Implantation:
- Culture human cancer cell lines (e.g., COLO-205, HT29 for colorectal cancer) in appropriate media.
- Harvest cells during the exponential growth phase.
- Resuspend cells in a suitable medium, such as a 1:1 mixture of serum-free medium and Matrigel.
- Subcutaneously inject 1 x 10^6 cells in a volume of 100-200 µL into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).[3]
2. Tumor Growth and Randomization:
- Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
- Once tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize mice into treatment and control groups.[3]
3. VLX600 Administration:
- Route of Administration: Based on clinical trial data, intravenous administration is a relevant route. Oral gavage can also be considered based on the physicochemical properties of the compound and preclinical formulation development.
- Dosage and Schedule:
- A starting point for dose-range finding studies could be extrapolated from the doses used in the Phase I clinical trial, considering interspecies dose conversion.
- An intermittent dosing schedule, such as administration on alternating days or twice weekly, could be explored based on the clinical trial schedule.
- Vehicle Control: Administer the vehicle used to formulate VLX600 to the control group following the same schedule.
4. Monitoring and Endpoints:
- Measure tumor volume and body weight 2-3 times per week.
- Monitor the overall health and behavior of the animals daily.
- The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include survival analysis.
- Euthanize animals when tumors reach a predetermined maximum size or if signs of significant toxicity are observed, in accordance with institutional animal care and use committee (IACUC) guidelines.
Mechanism of Action and Signaling Pathways
VLX600 exerts its anti-cancer effects primarily through the chelation of intracellular iron, which is essential for mitochondrial function. This leads to the inhibition of oxidative phosphorylation (OXPHOS), the primary pathway for ATP production in many cancer cells.
In response to this metabolic stress, cancer cells activate compensatory signaling pathways:
-
HIF-1α Stabilization: The inhibition of mitochondrial respiration mimics a hypoxic state, leading to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α). HIF-1α is a key transcription factor that promotes a shift towards glycolysis for energy production.
-
Induction of Autophagy: As a survival mechanism to cope with nutrient and energy deprivation, cells may upregulate autophagy, a process of cellular self-digestion to recycle essential components.
Signaling Pathway Diagram
Caption: Mechanism of action of VLX600.
Experimental Workflow Diagram
References
- 1. Preparation and application of patient-derived xenograft mice model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I study of the safety and tolerability of VLX600, an Iron Chelator, in patients with refractory advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. COLO-205 Xenograft Model - Altogen Labs [altogenlabs.com]
Application Notes and Protocols for VLX600 Administration in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
VLX600 is a novel anti-cancer agent that targets the mitochondria of quiescent cells found in the poorly vascularized regions of solid tumors.[1] These cells are often resistant to traditional chemotherapy and radiotherapy. VLX600 acts as an iron chelator, leading to the inhibition of mitochondrial respiration and subsequent cell death.[2][3][4] Preclinical studies utilizing human colon cancer xenograft models have demonstrated the anti-tumor efficacy of VLX600.[5]
These application notes provide a comprehensive overview and detailed protocols for the administration of VLX600 in xenograft models, based on currently available scientific literature.
Mechanism of Action: Inhibition of Mitochondrial Respiration
VLX600 exerts its cytotoxic effects by disrupting cellular energy metabolism. As an iron chelator, it interferes with the function of iron-sulfur clusters within the mitochondrial electron transport chain (ETC), primarily impacting Complex I. This inhibition of oxidative phosphorylation leads to a bioenergetic catastrophe, characterized by a sharp decrease in ATP production, ultimately triggering cancer cell death, particularly in the nutrient-deprived and hypoxic tumor microenvironment.
References
Application of VLX600 in Neuroblastoma Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroblastoma, a pediatric cancer of the sympathetic nervous system, remains a clinical challenge, particularly in high-risk cases characterized by MYCN amplification. Emerging therapeutic strategies are focused on exploiting the unique metabolic vulnerabilities of cancer cells. VLX600, a novel small molecule iron chelator, has demonstrated significant anti-cancer activity by targeting mitochondrial respiration and inducing a bioenergetic catastrophe in tumor cells.[1][2] This document provides detailed application notes and experimental protocols for the use of VLX600 in neuroblastoma research, summarizing key findings and methodologies to facilitate further investigation into its therapeutic potential.
Mechanism of Action
VLX600 exerts its anti-neoplastic effects primarily through the chelation of intracellular iron, which is crucial for mitochondrial function.[3] This leads to the inhibition of oxidative phosphorylation (OXPHOS), a critical pathway for ATP production.[2][4] The disruption of mitochondrial respiration results in a severe energy crisis, leading to cancer cell death.[2] Notably, in neuroblastoma, VLX600 has been shown to decrease the expression of the oncoprotein MYCN and its collaborator LMO1, irrespective of the MYCN amplification status of the cells.[1][5] This suggests a dual mechanism of action that not only targets the metabolic engine of the cancer cells but also affects key oncogenic drivers.
Data Presentation
In Vitro Cytotoxicity of VLX600 in Human Neuroblastoma Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of VLX600 in various human neuroblastoma cell lines after 72 hours of treatment. The data highlights the efficacy of VLX600 across cell lines with different MYCN amplification statuses.
| Cell Line | MYCN Status | IC50 (µM) | Reference |
| SK-N-AS | Non-amplified | ~2.5 | [6] |
| SH-SY5Y | Non-amplified | ~3.0 | [6] |
| CHP-212 | Amplified | ~2.0 | [6] |
| SK-N-BE(2) | Amplified | ~3.5 | [6] |
| IMR-32 | Amplified | ~3.0 | [6] |
In Vivo Efficacy of VLX600 in Neuroblastoma Xenograft Models
While preclinical studies have demonstrated that VLX600 possesses anti-cancer activity in human tumor xenograft models with minimal systemic toxicity, specific quantitative data on the percentage of tumor growth inhibition in neuroblastoma xenograft models were not available in the reviewed literature.[2][4] Further in vivo studies are warranted to quantify the efficacy of VLX600 in inhibiting neuroblastoma tumor growth.
Effect of VLX600 on MYCN and LMO1 Protein Expression
VLX600 treatment has been shown to reduce the protein levels of both MYCN and LMO1 in neuroblastoma cells.[1][5] However, specific quantitative data representing the fold-change in protein expression following VLX600 treatment is not extensively detailed in the currently available literature. Densitometric analysis of western blots would be required to quantify this effect.
Experimental Protocols
Cell Viability Assay (Resazurin-Based)
This protocol is for determining the cytotoxic effects of VLX600 on neuroblastoma cells in a 96-well format.
Materials:
-
Neuroblastoma cell lines (e.g., SK-N-AS, SH-SY5Y, SK-N-BE(2))
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
VLX600 (stock solution in DMSO)
-
Resazurin sodium salt (stock solution in PBS)
-
96-well clear-bottom black plates
-
Plate reader with fluorescence detection (Excitation: 560 nm, Emission: 590 nm)
Procedure:
-
Seed neuroblastoma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of VLX600 in complete culture medium from the stock solution. The final concentrations should typically range from 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same concentration as the highest VLX600 concentration.
-
Add 100 µL of the VLX600 dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of resazurin stock solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis for MYCN and LMO1
This protocol describes the detection of MYCN and LMO1 protein levels in neuroblastoma cells following treatment with VLX600.
Materials:
-
Neuroblastoma cells treated with VLX600 (at IC50 concentration) and vehicle control for 24-48 hours.
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
Primary antibodies: anti-MYCN, anti-LMO1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels
-
PVDF membranes
-
Western blotting apparatus and imaging system
Procedure:
-
Cell Lysis:
-
Wash the treated cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Mix the protein lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-MYCN, anti-LMO1, and anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Perform densitometric analysis to quantify the relative protein expression levels, normalizing to the loading control (β-actin).
-
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This protocol outlines the measurement of oxygen consumption rate (OCR) to assess the effect of VLX600 on mitochondrial respiration in neuroblastoma cells.
Materials:
-
Neuroblastoma cells
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
VLX600
-
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
-
Seahorse XFe96 or XFe24 Analyzer
Procedure:
-
Seed neuroblastoma cells in a Seahorse XF cell culture microplate and incubate overnight.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cells at 37°C in a non-CO2 incubator for 1 hour.
-
Load the injector ports of the sensor cartridge with VLX600 and the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) at the desired concentrations.
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Place the cell culture plate in the analyzer and initiate the assay protocol.
-
The protocol will typically involve sequential injections:
-
Baseline measurement: Measure basal OCR.
-
VLX600 injection: Measure the immediate effect of VLX600 on OCR.
-
Oligomycin injection: Inhibits ATP synthase (Complex V) to measure ATP-linked respiration.
-
FCCP injection: An uncoupling agent that disrupts the mitochondrial membrane potential and allows for the measurement of maximal respiration.
-
Rotenone/Antimycin A injection: Inhibit Complex I and III, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Analyze the data using the Seahorse Wave software to determine key parameters of mitochondrial function, such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Visualizations
Caption: VLX600's mechanism in neuroblastoma cells.
Caption: Workflow for in vitro evaluation of VLX600.
Conclusion
VLX600 represents a promising therapeutic agent for neuroblastoma by targeting fundamental cellular processes of metabolism and oncogenic signaling. The provided protocols and data serve as a valuable resource for researchers investigating its efficacy and mechanism of action. Further studies, particularly focusing on in vivo efficacy and the development of combination therapies, are crucial to translate these preclinical findings into clinical applications for high-risk neuroblastoma patients.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Neuroblastoma differentiation in vivo excludes cranial tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Targeting MDM2 for Neuroblastoma Therapy: In Vitro and In Vivo Anticancer Activity and Mechanism of Action [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synergistic Antitumor Activity of VLX600 and PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted cancer therapy, exploiting synthetic lethality has emerged as a powerful strategy. This approach targets a secondary pathway essential for cancer cell survival, particularly when a primary pathway is already compromised. Poly (ADP-ribose) polymerase (PARP) inhibitors have exemplified this concept's success, demonstrating significant efficacy in tumors with pre-existing defects in homologous recombination (HR) DNA repair, such as those with BRCA1/2 mutations.[1][2][3] However, the therapeutic reach of PARP inhibitors is limited in HR-proficient tumors.
Recent preclinical findings have illuminated a novel strategy to sensitize these resistant tumors. The small molecule VLX600, initially identified as an inhibitor of mitochondrial oxidative phosphorylation and an iron chelator, has been shown to pharmacologically induce a state of HR deficiency.[4][5][6] This application note details the mechanism, quantitative data, and experimental protocols supporting the synergistic antitumor effect of combining VLX600 with PARP inhibitors, thereby expanding the potential clinical utility of PARP inhibitor-based therapies.
Mechanism of Synergistic Action
The synergistic lethality of VLX600 and PARP inhibitors stems from their complementary actions on DNA damage repair pathways.
PARP Inhibitors primarily function by trapping PARP enzymes on DNA at sites of single-strand breaks.[7][8] This trapping prevents the repair of these breaks, which, during DNA replication, can degenerate into more cytotoxic double-strand breaks (DSBs). In healthy cells, these DSBs are efficiently repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with compromised HR (e.g., BRCA-mutated), the accumulation of DSBs leads to genomic instability and cell death.[1][3]
VLX600 acts as an iron chelator.[4][5][9] This property is crucial for its ability to inhibit iron-dependent histone lysine demethylases (KDMs).[10][11][12] Certain KDMs are essential for the recruitment of key HR repair proteins, such as RAD51, to the sites of DSBs. By inhibiting these KDMs, VLX600 effectively disrupts the HR repair machinery, even in cancer cells with otherwise functional HR pathways.[4][5][10]
The synergistic effect is achieved by VLX600 creating an "HR-deficient" phenotype in HR-proficient cancer cells. This induced vulnerability renders the cells highly susceptible to the cytotoxic effects of PARP inhibitors, which then lead to a catastrophic accumulation of unrepaired DSBs and subsequent apoptosis.[4][5]
Quantitative Data Summary
The synergistic interaction between VLX600 and PARP inhibitors has been quantified in various cancer cell lines. The data below is a summary of findings from published studies.
Table 1: Synergistic Activity of VLX600 and PARP Inhibitors in Ovarian Cancer Cell Lines
| Cell Line | HR Status | Drug Combination | Concentration Range | Synergy Score (CI)¹ | Reference |
|---|---|---|---|---|---|
| OVCAR-8 | Proficient | VLX600 + Olaparib | VLX600: 0-1 µM; Olaparib: 0-10 µM | < 1 (Synergistic) | [4][5] |
| PEO14 | Proficient | VLX600 + Olaparib | Not specified | < 1 (Synergistic) | [4][5] |
| OV90 | Proficient | VLX600 + Veliparib | Not specified | < 1 (Synergistic) | [13] |
| PEO1 | Deficient | VLX600 + Olaparib | Not specified | ~1 (Additive/No Synergy) |[5] |
¹ Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Effect of VLX600 on Homologous Recombination Repair
| Cell Line | Treatment | HR Efficiency (% of Control) | Key Finding | Reference |
|---|---|---|---|---|
| OVCAR-8-DR-GFP | VLX600 (100 nM) | ~40% | VLX600 significantly impairs HR repair. | [5] |
| OVCAR-8 | VLX600 (100 nM) | N/A | Blocks RAD51 foci formation at DSBs. |[5] |
Experimental Protocols
Detailed protocols are provided below for key experiments to assess the synergistic effects of VLX600 and PARP inhibitors.
Protocol 1: Cell Viability and Synergy Assessment
This protocol determines the cytotoxic effects of single-agent and combination treatments and quantifies the synergy.
1. Materials:
-
Cancer cell lines (e.g., OVCAR-8 for HR-proficient, PEO1 for HR-deficient control)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Pen-Strep)
-
VLX600 (stock solution in DMSO)
-
PARP inhibitor (e.g., Olaparib, stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
-
Drug synergy analysis software (e.g., CompuSyn, SynergyFinder)
2. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Preparation: Prepare serial dilutions of VLX600 and the PARP inhibitor in complete medium. For combination treatments, prepare a matrix of concentrations. For example, a 6x6 matrix with increasing concentrations of each drug. Include vehicle control (DMSO) wells.
-
Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium.
-
Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO₂.
-
Viability Measurement: After incubation, allow the plate to equilibrate to room temperature for 30 minutes. Add the cell viability reagent according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo®).
-
Data Acquisition: Mix the contents by orbital shaking for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated control wells (set to 100%).
-
Calculate the IC₅₀ values for each drug alone.
-
Input the dose-response data for single agents and the combination into synergy analysis software to calculate the Combination Index (CI).
-
Protocol 2: RAD51 Foci Formation Assay (Immunofluorescence)
This assay directly assesses the competency of the HR repair pathway by visualizing the recruitment of RAD51 to sites of DNA damage.
1. Materials:
-
Cancer cell lines cultured on glass coverslips in a 24-well plate.
-
VLX600
-
Ionizing radiation source (or other DNA damaging agent like etoposide).
-
4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization buffer (0.5% Triton X-100 in PBS).
-
Blocking buffer (5% goat serum, 0.3% Triton X-100 in PBS).
-
Primary antibody: Rabbit anti-RAD51.
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488).
-
DAPI stain.
-
Fluorescence microscope.
2. Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips. The next day, pre-treat with VLX600 (e.g., 100 nM) or vehicle for 4-6 hours.
-
Induce DNA Damage: Expose cells to ionizing radiation (e.g., 10 Gy).
-
Recovery: Return cells to the incubator for 6-8 hours to allow for RAD51 foci formation.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with anti-RAD51 antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash with PBS, stain with DAPI for 5 minutes, wash again, and mount the coverslip onto a microscope slide.
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Count the number of RAD51 foci per nucleus. A common threshold for HR proficiency is >5 foci per cell.
-
Compare the number of foci in vehicle-treated versus VLX600-treated cells. A significant reduction in foci formation in the VLX600 group indicates HR disruption.
-
Conclusion
The combination of VLX600 and PARP inhibitors represents a promising therapeutic strategy to overcome resistance to PARP inhibitors in HR-proficient tumors. By pharmacologically inducing an HR-deficient state, VLX600 sensitizes cancer cells to the cytotoxic effects of PARP inhibition. The protocols and data presented here provide a framework for researchers to investigate this synergistic interaction further, with the ultimate goal of translating these preclinical findings into effective clinical applications for a broader patient population.
References
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. How Do PARP Inhibitors Work In Cancer? | Dana-Farber Cancer Institute [blog.dana-farber.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. VLX600 Disrupts Homologous Recombination and Synergizes with PARP Inhibitors and Cisplatin by Inhibiting Histone Lysine Demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. The Synergistic Effect of PARP Inhibitors and Irinotecan in Small Cell Lung Cancer Cells [e-crt.org]
- 9. VLX600, an anticancer iron chelator, exerts antimicrobial effects on Mycobacterium abscessus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. VLX600 Disrupts Homologous Recombination and Synergizes with PARP Inhibitors and Cisplatin by Inhibiting Histone Lysine Demethylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for VLX600 in Homologous Recombination Disruption Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VLX600 is a small molecule that has demonstrated significant potential in oncology research, particularly in the context of disrupting homologous recombination (HR), a critical DNA double-strand break (DSB) repair pathway.[1][2][3][4] Tumors with inherent HR deficiencies, such as those with BRCA1/2 mutations, are known to be more susceptible to DNA-damaging agents and PARP inhibitors (PARPis).[1][2] VLX600 offers a novel therapeutic strategy to induce a state of "BRCAness" or HR deficiency in otherwise HR-proficient tumors, thereby sensitizing them to these therapies.[1][2][3][4]
These application notes provide a comprehensive overview of the mechanism of action of VLX600 and detailed protocols for key in vitro experiments to study its effects on homologous recombination.
Mechanism of Action
VLX600 functions as an iron chelator.[1][2][3] This activity is central to its ability to disrupt HR. By reducing the intracellular availability of iron, VLX600 inhibits the activity of iron-dependent histone lysine demethylases (KDMs).[1][2][3] KDMs play a crucial role in chromatin remodeling at the sites of DNA damage, a process necessary for the recruitment of DNA repair proteins. Inhibition of KDMs by VLX600 leads to altered histone methylation states, specifically an increase in H3K9 trimethylation, which in turn blocks the recruitment of essential HR proteins like RAD51 to DSBs.[3] This failure to form RAD51 foci at damage sites effectively cripples the HR repair pathway, leading to an accumulation of unresolved DSBs and increased cellular sensitivity to DNA-damaging agents.[1][2][3]
Data Presentation
Table 1: In Vitro Cytotoxicity of VLX600 in Ovarian Cancer Cell Lines
| Cell Line | HR Status | VLX600 IC50 (µM) |
| OVCAR-8 | Proficient | ~10-20 |
| PEO14 | Proficient | Not explicitly stated, but sensitive |
| OV90 | Proficient | Not explicitly stated, but sensitive |
| PEO1 | Deficient (BRCA2 mutant) | Less sensitive than HR-proficient lines |
Note: Exact IC50 values can vary between experiments and should be determined empirically under specific laboratory conditions. The values presented are approximations based on graphical data from cited literature.
Table 2: Synergy of VLX600 with PARP Inhibitors and Cisplatin
| Cell Line | Combination | Combination Index (CI) | Interpretation |
| OVCAR-8 | VLX600 + Olaparib | < 1 | Synergistic |
| PEO14 | VLX600 + Olaparib | < 1 | Synergistic |
| OV90 | VLX600 + Olaparib | < 1 | Synergistic |
| OVCAR-8 | VLX600 + Cisplatin | < 1 | Synergistic |
Note: Combination Index (CI) values are calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[5]
Mandatory Visualizations
Caption: VLX600 signaling pathway in HR disruption.
Caption: General experimental workflow for studying VLX600.
Experimental Protocols
Cell Viability Assay (MTT or ATP-based)
Objective: To determine the cytotoxic effects of VLX600 alone and in combination with other agents.
Materials:
-
Ovarian cancer cell lines (e.g., OVCAR-8, PEO14, OV90)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well plates
-
VLX600, Olaparib, Cisplatin
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or ATP-based assay kit (e.g., CellTiter-Glo®)
-
DMSO (for dissolving MTT formazan)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of VLX600, olaparib, and cisplatin in complete medium.
-
Remove the overnight medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) controls. For combination studies, add drugs at a constant ratio.
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
For MTT assay: a. Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C. b. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a plate reader.
-
For ATP-based assay: a. Follow the manufacturer's instructions for the chosen kit. Typically, this involves adding the reagent directly to the wells, incubating for a short period, and measuring luminescence.
-
Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values using non-linear regression analysis. For combination treatments, calculate the Combination Index (CI) using software like CalcuSyn.
Clonogenic Survival Assay
Objective: To assess the long-term reproductive viability of cells after treatment with VLX600.
Materials:
-
6-well plates
-
Complete cell culture medium
-
VLX600, Olaparib, Cisplatin
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to adhere for at least 4 hours.[3]
-
Treat the cells with the desired concentrations of VLX600, with or without a PARP inhibitor or cisplatin.
-
Incubate the plates for 8-14 days, allowing colonies to form.[3]
-
After the incubation period, wash the colonies with PBS and fix them with 100% methanol for 10 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing >50 cells) in each well.
-
Calculate the surviving fraction for each treatment condition relative to the vehicle-treated control.
DR-GFP Homologous Recombination Assay
Objective: To directly measure the efficiency of homologous recombination repair.
Materials:
-
OVCAR-8-DR-GFP cells (or other cell line stably expressing the DR-GFP reporter)
-
I-SceI expression plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
VLX600
-
Flow cytometer
Protocol:
-
Seed OVCAR-8-DR-GFP cells in 6-well plates.
-
Transfect the cells with the I-SceI expression plasmid to induce a double-strand break in the reporter gene.[3]
-
Two hours post-transfection, replace the medium with fresh medium containing various concentrations of VLX600 or vehicle control.[3]
-
Incubate the cells for an additional 48-72 hours.[3]
-
Harvest the cells by trypsinization and resuspend them in PBS.
-
Analyze the percentage of GFP-positive cells using a flow cytometer.
-
Normalize the percentage of GFP-positive cells in the VLX600-treated samples to the vehicle-treated control to determine the relative HR efficiency.
Immunofluorescence for RAD51 and γ-H2AX Foci
Objective: To visualize and quantify the recruitment of RAD51 to sites of DNA damage (marked by γ-H2AX).
Materials:
-
Chamber slides or coverslips
-
VLX600
-
Source of ionizing radiation (IR)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-RAD51 (rabbit) and anti-γ-H2AX (mouse)
-
Fluorescently-labeled secondary antibodies: anti-rabbit (e.g., Alexa Fluor 594) and anti-mouse (e.g., Alexa Fluor 488)
-
DAPI-containing mounting medium
-
Fluorescence microscope
Protocol:
-
Seed OVCAR-8 or PEO14 cells on chamber slides or coverslips and allow them to adhere overnight.
-
Pre-treat the cells with VLX600 (e.g., 100 nM) for 2 hours.[3]
-
Induce DNA double-strand breaks by exposing the cells to ionizing radiation (e.g., 2 Gy).[3]
-
Incubate the cells for 6 hours to allow for foci formation.[3]
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS and permeabilize with 0.5% Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour.
-
Incubate with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash with PBS and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash with PBS and mount the coverslips using DAPI-containing mounting medium.
-
Visualize the cells using a fluorescence microscope. Count the number of RAD51 and γ-H2AX foci per nucleus. Co-localized foci indicate RAD51 recruitment to DSBs.
Chromatin Immunoprecipitation (ChIP) for RAD51
Objective: To quantitatively measure the recruitment of RAD51 to specific DNA break sites.
Materials:
-
OVCAR-8-DR-GFP cells
-
I-SceI expression plasmid
-
VLX600
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis buffers
-
Sonicator
-
Anti-RAD51 antibody for ChIP
-
Control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Primers for qPCR flanking the I-SceI cut site in the DR-GFP cassette
-
qPCR reagents and instrument
Protocol:
-
Transfect OVCAR-8-DR-GFP cells with the I-SceI plasmid.
-
Two hours post-transfection, treat the cells with VLX600 for 16 hours.[3]
-
Cross-link protein to DNA by adding formaldehyde to a final concentration of 1% for 10 minutes.
-
Quench the reaction with glycine.
-
Lyse the cells and sonicate the chromatin to generate fragments of 200-1000 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with anti-RAD51 antibody or control IgG.
-
Capture the immune complexes with protein A/G beads.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers.
-
Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K, then purify the DNA.
-
Perform qPCR using primers that amplify the region near the I-SceI-induced DSB.
-
Analyze the data as a percentage of input to determine the enrichment of RAD51 at the break site.[3]
Conclusion
VLX600 represents a promising agent for inducing synthetic lethality in HR-proficient cancers when combined with PARP inhibitors or platinum-based chemotherapy. The protocols outlined above provide a robust framework for investigating the cellular and molecular effects of VLX600 on homologous recombination. Careful execution of these experiments will enable researchers to further elucidate the therapeutic potential of this novel anti-cancer agent.
References
- 1. Evolutionary dynamics of cancer multidrug resistance in response to olaparib and photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic enhancement of efficacy of platinum drugs with verteporfin in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
VLX600 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of VLX600 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve VLX600?
A1: VLX600 is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethyl formamide (DMF). For cell-based assays, it is common to prepare a concentrated stock solution in DMSO.
Q2: What are the recommended storage conditions for VLX600?
A2: VLX600 is supplied as a crystalline solid and should be stored at -20°C for long-term stability. Stock solutions in solvent can be stored at -80°C. It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q3: I am observing precipitation of VLX600 in my cell culture medium. What should I do?
A3: Precipitation can occur if the final concentration of the organic solvent (e.g., DMSO) is too high in the aqueous culture medium, or if the solubility limit of VLX600 in the medium is exceeded. To troubleshoot this, ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.5%). You can also try vortexing the diluted solution before adding it to the cell culture plate. If precipitation persists, consider preparing a fresh dilution from your stock solution.
Q4: My experimental results with VLX600 are inconsistent. What are the potential causes?
A4: Inconsistent results can stem from several factors. Ensure that your VLX600 stock solution is properly stored and has not undergone multiple freeze-thaw cycles. Variability in cell density, passage number, and confluency can also significantly impact results. Pipetting accuracy and ensuring a homogenous cell suspension during plating are critical for reproducibility.
Q5: What is the known mechanism of action of VLX600?
A5: VLX600 is an iron chelator that inhibits oxidative phosphorylation (OXPHOS) in mitochondria. This leads to mitochondrial dysfunction and a metabolic shift towards glycolysis. VLX600 shows selective cytotoxicity against quiescent cancer cells and can induce autophagy.
Troubleshooting Guides
Issue 1: Low or No Observed Activity of VLX600
| Possible Cause | Troubleshooting Steps |
| Degraded Compound | Ensure VLX600 has been stored correctly at -20°C (solid) or -80°C (in solvent) and protected from light. Avoid multiple freeze-thaw cycles of stock solutions. Prepare fresh dilutions for each experiment. |
| Inadequate Cell Permeability | While VLX600 is cell-permeable, experimental conditions can affect uptake. Ensure the final solvent concentration is not disrupting cell membranes. |
| Incorrect Concentration | Verify the calculations for your dilutions. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions. |
| Cell Line Resistance | Some cell lines may be inherently resistant to VLX600. Confirm the sensitivity of your cell line to VLX600 by including a known sensitive cell line as a positive control. |
Issue 2: High Background or Off-Target Effects
| Possible Cause | Troubleshooting Steps |
| High Solvent Concentration | High concentrations of DMSO can be toxic to cells and cause non-specific effects. Ensure the final DMSO concentration in your cell culture medium is as low as possible (ideally ≤ 0.1%). |
| Compound Cytotoxicity | At high concentrations, VLX600 can induce general cytotoxicity. Determine the optimal concentration range for your experiments by performing a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to identify concentrations that are effective without causing excessive cell death. |
| Precipitation of Compound | Compound precipitates can cause light scattering in absorbance-based assays or have other non-specific effects. Visually inspect your wells for any signs of precipitation. If observed, refer to the troubleshooting steps for precipitation. |
Data Presentation
VLX600 Solubility
| Solvent | Solubility |
| DMSO | ~20-25 mg/mL |
| Dimethyl formamide (DMF) | ~20 mg/mL |
| Ethanol | ~1 mg/mL |
VLX600 Stability
| Form | Storage Condition | Stability |
| Crystalline Solid | -20°C | ≥ 4 years |
| In Solvent | -80°C | Avoid repeated freeze-thaw cycles |
Experimental Protocols
General Protocol for a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of VLX600 in DMSO (e.g., 10 mM).
-
On the day of treatment, prepare serial dilutions of VLX600 in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared VLX600 dilutions or controls.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control from all other wells.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the cell viability against the log of the VLX600 concentration and fit a dose-response curve to determine the IC₅₀ value.
-
Visualizations
Caption: Mechanism of action of VLX600 in cancer cells.
Caption: General experimental workflow for VLX600 in cell-based assays.
Technical Support Center: Enhancing the Bioavailability of VLX600
Welcome to the technical support center for VLX600. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the bioavailability of VLX600 in experimental settings.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with VLX600, focusing on its oral delivery and efficacy.
| Issue | Potential Cause | Recommended Action |
| Low or variable efficacy of orally administered VLX600 in animal models. | Poor aqueous solubility of VLX600. VLX600 is known to be poorly soluble in aqueous solutions, which can significantly limit its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption. | 1. Characterize Solubility: Determine the equilibrium solubility of VLX600 in aqueous buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the GI tract environment.[1][2][3] 2. Formulation Enhancement: Employ solubility-enhancing formulations such as solid dispersions, micronization, or nanosuspensions.[4][5] |
| Low permeability across the intestinal epithelium. Even if solubilized, the ability of VLX600 to pass through the intestinal barrier may be limited. | 1. Assess Permeability: Conduct an in vitro Caco-2 permeability assay to determine the apparent permeability coefficient (Papp) of VLX600.[6][7][8][9][10][11] 2. Identify Efflux: In the Caco-2 assay, determine the efflux ratio to see if VLX600 is a substrate of efflux transporters like P-glycoprotein (P-gp).[8][9] 3. Permeation Enhancers: Consider the use of safe and effective permeation enhancers in your formulation, though this should be approached with caution to avoid toxicity. | |
| First-pass metabolism. VLX600 may be extensively metabolized in the liver after absorption from the gut, reducing the amount of active compound reaching systemic circulation. | 1. In Vitro Metabolism: Use liver microsomes to assess the metabolic stability of VLX600. 2. Lipid-Based Formulations: Investigate lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can promote lymphatic absorption, partially bypassing the liver.[12][13][14] | |
| Inconsistent results between in vitro dissolution and in vivo efficacy. | Precipitation of VLX600 in the GI tract. A formulation that shows good dissolution in vitro may not prevent the drug from precipitating in the complex environment of the GI tract. | 1. Biorelevant Dissolution Media: Use fasted state simulated intestinal fluid (FaSSIF) and fed state simulated intestinal fluid (FeSSIF) for dissolution testing to better mimic in vivo conditions. 2. Precipitation Inhibitors: Incorporate precipitation inhibitors, such as certain polymers (e.g., HPMC-AS), into your formulation. |
| Food effects. The presence of food can significantly alter the bioavailability of poorly soluble drugs. | 1. Conduct Fed vs. Fasted Studies: In your animal experiments, administer VLX600 under both fed and fasted conditions to assess the impact of food on its absorption. 2. Lipid-Based Formulations: Lipid-based formulations can often mitigate negative food effects or even use food components to enhance absorption.[14] |
Frequently Asked Questions (FAQs)
1. What is the likely Biopharmaceutics Classification System (BCS) class of VLX600 and why is it important?
Based on its poor aqueous solubility, VLX600 is likely a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound. Knowing the BCS class is crucial as it guides the formulation strategy. For BCS Class II drugs, the primary goal is to enhance the dissolution rate, while for Class IV drugs, both solubility and permeability need to be addressed.
2. What are the most promising formulation strategies to improve the oral bioavailability of VLX600?
-
Solid Dispersions: This technique involves dispersing VLX600 in a hydrophilic polymer matrix at a molecular level, which can significantly enhance its dissolution rate and apparent solubility.[4][5][15][16][17] Common carriers include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).
-
Nanoparticle Formulations: Reducing the particle size of VLX600 to the nanometer range increases the surface area-to-volume ratio, leading to faster dissolution.[18][19][20][21][22] This can be achieved through techniques like milling or precipitation.
-
Lipid-Based Formulations: These formulations, such as SEDDS, can improve the oral bioavailability of lipophilic drugs by presenting the drug in a solubilized form, facilitating absorption through the lymphatic system, and potentially reducing first-pass metabolism.[12][13][14][23][24]
3. How can I assess the potential for drug-drug interactions with VLX600 related to absorption?
If Caco-2 assays indicate that VLX600 is a substrate for efflux transporters like P-gp, there is a potential for drug-drug interactions. Co-administration with P-gp inhibitors or inducers could alter the bioavailability of VLX600. Further in vivo studies would be necessary to confirm any clinically relevant interactions.
4. Are there any specific challenges related to VLX600's mechanism as an iron chelator that could affect its bioavailability?
The iron-chelating property of VLX600 could potentially lead to interactions with dietary iron in the GI tract. This might influence its solubility and absorption. It is advisable to investigate the impact of iron on VLX600's dissolution and permeability in vitro.
Quantitative Data Summary
| Parameter | Description | Target Value/Range for Good Oral Bioavailability |
| Aqueous Solubility | Equilibrium solubility in buffers at pH 1.2, 4.5, and 6.8. | > 100 µg/mL |
| Biorelevant Solubility | Solubility in FaSSIF and FeSSIF media. | Higher solubility in these media is desirable. |
| Caco-2 Permeability (Papp A→B) | Apparent permeability coefficient from the apical to basolateral side. | > 1 x 10⁻⁶ cm/s |
| Efflux Ratio (Papp B→A / Papp A→B) | Ratio of basolateral to apical and apical to basolateral permeability. | < 2 suggests minimal efflux. |
| LogP / LogD | Octanol-water partition coefficient, an indicator of lipophilicity. | 1 - 3 |
| In Vitro Metabolic Stability (t½) | Half-life in liver microsomes. | Longer half-life indicates lower first-pass metabolism. |
Note: The provided solubility of VLX600 is ≤1 mg/mL in ethanol and 20 mg/mL in DMSO.[25]
Key Experimental Protocols
Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is adapted from WHO guidelines for BCS classification.[1][2][3]
Objective: To determine the equilibrium solubility of VLX600 in different aqueous media.
Materials:
-
VLX600 powder
-
pH buffers: 0.1 N HCl (pH 1.2), Acetate buffer (pH 4.5), Phosphate buffer (pH 6.8)
-
Shaking incubator or water bath at 37°C
-
Centrifuge
-
HPLC with a suitable column and detection method for VLX600
Procedure:
-
Add an excess amount of VLX600 powder to vials containing each pH buffer.
-
Incubate the vials at 37°C under constant agitation for a predetermined time (e.g., 24-48 hours) to reach equilibrium.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.45 µm filter.
-
Quantify the concentration of VLX600 in the filtrate using a validated HPLC method.
-
Perform the experiment in triplicate for each pH.
Caco-2 Permeability Assay
This protocol provides a general workflow for assessing the intestinal permeability of VLX600.[6][7][8][9][10][11]
Objective: To determine the apparent permeability (Papp) and efflux ratio of VLX600.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM)
-
Hanks' Balanced Salt Solution (HBSS)
-
VLX600 stock solution (in DMSO)
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS for quantification
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21 days to form a differentiated monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Apical to Basolateral (A→B) Permeability:
-
Wash the monolayers with pre-warmed HBSS.
-
Add VLX600 solution in HBSS to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment and replace with fresh HBSS.
-
-
Basolateral to Apical (B→A) Permeability:
-
Repeat the process, but add the VLX600 solution to the basolateral (donor) side and sample from the apical (receiver) side.
-
-
Analyze the concentration of VLX600 in the collected samples using LC-MS/MS.
-
Calculate the Papp values and the efflux ratio.
Visualizations
Caption: Mechanism of action of VLX600 in cancer cells.
Caption: Workflow for improving VLX600 oral bioavailability.
Caption: Troubleshooting logic for low VLX600 bioavailability.
References
- 1. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 2. who.int [who.int]
- 3. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
- 4. jddtonline.info [jddtonline.info]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 8. enamine.net [enamine.net]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 13. fiercepharma.com [fiercepharma.com]
- 14. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. data.epo.org [data.epo.org]
- 16. Fundamental aspects of solid dispersion technology for poorly soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Combating iron overload: a case for deferoxamine-based nanochelators. | Semantic Scholar [semanticscholar.org]
- 19. ovid.com [ovid.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Developing Iron Nanochelating Agents: Preliminary Investigation of Effectiveness and Safety for Central Nervous System Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Combating iron overload: a case for deferoxamine-based nanochelators - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Supersaturated Lipid-Based Formulations to Enhance the Oral Bioavailability of Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. apexbt.com [apexbt.com]
VLX600 experimental variability and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with VLX600.
Frequently Asked Questions (FAQs)
Q1: What is VLX600 and what is its primary mechanism of action?
A1: VLX600 is a small molecule, cell-permeable iron chelator.[1][2][3] Its primary mechanism of action is the inhibition of mitochondrial respiration by chelating both ferric (Fe³⁺) and ferrous (Fe²⁺) ions, which are essential for the function of the electron transport chain.[1] This disruption of mitochondrial function leads to a decrease in oxidative phosphorylation (OXPHOS) and cellular ATP levels, ultimately causing bioenergetic catastrophe and cell death, particularly in metabolically compromised tumor cells.[2][4][5]
Q2: Why do I observe different levels of cytotoxicity with VLX600 across different cancer cell lines?
A2: The variability in cytotoxicity is often linked to the metabolic phenotype of the cancer cells. VLX600 shows preferential cytotoxicity towards quiescent cells and those in nutrient-deprived microenvironments, as they are more reliant on mitochondrial respiration.[4][6][7] Cell lines with a higher glycolytic rate may initially be less sensitive to VLX600. Additionally, the expression levels of targets like MYCN have been studied in relation to VLX600's effects in neuroblastoma, although it has been shown to induce cell death regardless of MYCN status.[8][9]
Q3: Can VLX600 be used in combination with other therapies?
A3: Yes, studies have shown that VLX600 can synergize with other anticancer agents. For example, it enhances the chemosensitivity of cancer cells to drugs like oxaliplatin, irinotecan, and 5-fluorouracil.[4] It has also been shown to synergize with PARP inhibitors (olaparib and veliparib) and platinum compounds like cisplatin in ovarian cancer cells by disrupting homologous recombination (HR) DNA repair.[5][10]
Q4: Are there any known off-target effects of VLX600?
A4: The primary described mechanism of VLX600 is iron chelation leading to mitochondrial dysfunction.[1][2] However, as an iron chelator, it can affect various iron-dependent cellular processes. One study identified that VLX600 can inhibit iron-dependent histone lysine demethylases (KDMs), which contributes to its disruption of homologous recombination.[5] Researchers should consider the potential for broader effects related to iron depletion in their experimental systems.
Q5: What is the recommended solvent and storage condition for VLX600?
A5: VLX600 is soluble in DMSO (25 mg/mL) and should be stored as a powder at -20°C.[4] Please note that the molecular weight of the compound can be batch-specific due to variable water content.[4]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
| Potential Cause | Troubleshooting Solution |
| Nutrient Levels in Media: VLX600's cytotoxicity is enhanced under glucose starvation.[4] Variations in glucose concentration between experiments can lead to inconsistent results. | Standardize the glucose concentration in your cell culture medium for all experiments. Consider testing VLX600's effect in both glucose-replete and glucose-deprived conditions to characterize its activity fully. |
| Cell Seeding Density: Inconsistent initial cell numbers can lead to variability in final viability readouts. | Ensure a consistent cell seeding density across all wells and experiments. Allow cells to adhere and stabilize for 24 hours before adding VLX600.[8] |
| Metabolic State of Cells: Cells that are actively proliferating may respond differently than quiescent cells. VLX600 is preferentially cytotoxic to quiescent cells.[4][7] | Culture cells to a consistent confluency to ensure a similar metabolic state at the start of each experiment. Consider using 3D culture models like spheroids, where quiescent zones naturally form, to study this effect.[7] |
| Iron Supplementation in Serum: Fetal Bovine Serum (FBS) contains iron, which can counteract the iron-chelating effect of VLX600. | Use a consistent batch of FBS for a set of experiments. To directly test the iron-dependent mechanism, you can add FeCl₂ or FeCl₃ to the media, which should abrogate the antimicrobial activity of VLX600.[1] |
Issue 2: Inconsistent Results in Mitochondrial Function Assays (e.g., Seahorse Assay)
| Potential Cause | Troubleshooting Solution |
| Timing of Measurement: The impact of VLX600 on mitochondrial respiration can be time-dependent. | Perform a time-course experiment to determine the optimal incubation time with VLX600 before measuring OCR and ECAR. A 4-hour treatment has been shown to impair mitochondrial function in neuroblastoma cells.[8] |
| Cellular Compensation: Cells may upregulate glycolysis to compensate for the inhibition of oxidative phosphorylation.[8] | Measure both the Oxygen Consumption Rate (OCR) and the Extracellular Acidification Rate (ECAR) to get a complete picture of the cellular metabolic response to VLX600. |
| Assay Protocol Variability: The sequence of inhibitor injections in mitochondrial stress tests is critical for data interpretation. | Follow a standardized protocol for the Seahorse assay, including basal measurements followed by sequential injections of VLX600, oligomycin, FCCP, and rotenone/antimycin A.[8] |
Experimental Protocols
Protocol 1: Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 15,000 cells per well.[8]
-
Incubation: Incubate the plated cells for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]
-
Treatment: Prepare serial dilutions of VLX600 in the appropriate cell culture medium. Remove the old medium from the wells and add the VLX600-containing medium.
-
Incubation with VLX600: Incubate the cells with VLX600 for 72 hours at 37°C.[8]
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Viability Measurement: After the incubation period, measure cell viability using a resazurin-based assay or a similar method.[8]
Protocol 2: Assessment of Mitochondrial Function using Extracellular Flux Analysis
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at the optimal density for your cell type.
-
Equilibration: Prior to the assay, equilibrate the cells in a CO₂-free incubator at 37°C for 1 hour.[8]
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Assay Protocol:
-
Measure the basal Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) for at least 3 cycles.
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Inject VLX600 through port A of the sensor cartridge and measure the OCR and ECAR at indicated time points.
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Inject oligomycin through port B to inhibit ATP synthase and measure the resulting OCR.
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Inject FCCP through port C to uncouple the mitochondrial membrane and measure the maximal respiration.
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Inject a mixture of rotenone and antimycin A through port D to inhibit Complex I and III, respectively, and shut down mitochondrial respiration.[8]
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-
Data Analysis: Analyze the changes in OCR and ECAR to determine the effect of VLX600 on mitochondrial respiration and glycolysis.
Visualizations
Caption: Mechanism of action of VLX600 leading to cancer cell death.
Caption: Logical workflow for troubleshooting VLX600 experimental variability.
References
- 1. VLX600, an anticancer iron chelator, exerts antimicrobial effects on Mycobacterium abscessus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I study of the safety and tolerability of VLX600, an Iron Chelator, in patients with refractory advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. VLX600, an anticancer iron chelator, exerts antimicrobial effects on Mycobacterium abscessus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. OxPhos Inhibitor, VLX600 | Sigma-Aldrich [sigmaaldrich.com]
- 5. VLX600 Disrupts Homologous Recombination and Synergizes with PARP Inhibitors and Cisplatin by Inhibiting Histone Lysine Demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. Iron Chelator VLX600 Inhibits Mitochondrial Respiration and Promotes Sensitization of Neuroblastoma Cells in Nutrition-Restricted Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iron Chelator VLX600 Inhibits Mitochondrial Respiration and Promotes Sensitization of Neuroblastoma Cells in Nutrition-Restricted Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Technical Support Center: VLX600 Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side effects of VLX600 in preclinical models. The information is intended for researchers, scientists, and drug development professionals conducting experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general preclinical safety profile of VLX600?
Based on available research, VLX600 has been described as being generally well-tolerated in preclinical models, particularly in mouse xenograft models of human tumors. Studies have reported "little systemic toxicity" at therapeutic doses. However, as with any investigational compound, careful monitoring for adverse effects is crucial.
Q2: Are there any specific organ toxicities associated with VLX600 in preclinical models?
Detailed public reports on specific organ toxicities in preclinical models are limited. Researchers should conduct comprehensive histopathological and clinical chemistry analyses to monitor for any potential effects on major organs, such as the liver, kidneys, heart, and hematopoietic system.
Q3: What is the mechanism of action of VLX600, and how might it relate to potential side effects?
VLX600 is an iron chelator that targets intracellular iron metabolism, leading to the inhibition of mitochondrial respiration. This mechanism, while effective against cancer cells in metabolically compromised tumor regions, could theoretically affect normal cells with high metabolic activity or iron dependency. Researchers should be mindful of potential off-target effects related to iron homeostasis and mitochondrial function.
Q4: Has a Maximum Tolerated Dose (MTD) for VLX600 been established in common preclinical models?
While a formal Maximum Tolerated Dose (MTD) has not been explicitly detailed in widely available public literature, the progression of VLX600 to Phase I clinical trials indicates that extensive dose-range finding and toxicology studies were conducted. The concentrations of VLX600 that demonstrate synergistic anti-cancer effects with other agents have been reported to be well below the peak plasma concentrations observed in mice.
Troubleshooting Guides
This section addresses specific issues that researchers might encounter during their in vivo experiments with VLX600.
Issue 1: Observed Weight Loss in Animal Models
Potential Cause:
-
Pharmacological Effect: VLX600's mechanism of interfering with cellular metabolism might lead to reduced appetite or metabolic stress, resulting in weight loss.
-
Toxicity: At higher doses, weight loss can be an indicator of systemic toxicity.
-
Vehicle Effects: The vehicle used to dissolve and administer VLX600 could be contributing to adverse effects.
Troubleshooting Steps:
-
Dose De-escalation: If significant weight loss (typically >15-20%) is observed, consider reducing the dose of VLX600 in subsequent cohorts.
-
Vehicle Control: Ensure a vehicle-only control group is included to distinguish the effects of the compound from those of the vehicle.
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Supportive Care: Provide nutritional supplements and ensure easy access to food and water for all animals.
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Monitor Clinical Signs: Closely observe animals for other signs of distress, such as changes in posture, activity levels, or grooming habits.
Issue 2: Unexpected Animal Morbidity or Mortality
Potential Cause:
-
Acute Toxicity: The administered dose may be exceeding the lethal limit for the specific animal model and strain.
-
Off-Target Effects: Unforeseen effects on vital organs could be leading to severe adverse events.
-
Administration Complications: Issues related to the route of administration (e.g., intravenous injection) could be a factor.
Troubleshooting Steps:
-
Immediate Necropsy: Perform a thorough necropsy on any deceased animals to identify potential target organs of toxicity.
-
Dose-Range Finding Study: If not already performed, conduct a comprehensive dose-range finding study with a small number of animals to establish a safer dosing range.
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Refine Administration Protocol: Review and refine the administration technique to minimize stress and potential for complications.
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Staggered Dosing: In multi-dose studies, consider a staggered dosing schedule to allow for recovery between treatments.
Data on Preclinical Side Effects
Detailed quantitative data from formal preclinical toxicology studies of VLX600 are not extensively available in the public domain. The information that has been published indicates a favorable safety profile in mouse models. The table below summarizes the qualitative findings.
| Animal Model | Finding | Source |
| Mouse | "Little systemic toxicity" | Mentioned in studies discussing the compound's efficacy in human tumor xenograft models. |
| Mouse | "Well tolerated" | General finding from in vivo studies leading up to clinical trials. |
| Mouse | Synergistic effects at sub-toxic doses | Concentrations of VLX600 that enhance the efficacy of other anti-cancer agents are significantly lower than the peak plasma concentrations achieved in mice, suggesting a good therapeutic window. |
Experimental Protocols
As specific preclinical toxicology study protocols for VLX600 are not publicly detailed, a general methodology for a dose-range finding study is provided below as a template.
Protocol: Intravenous Dose-Range Finding Study in Mice
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Animal Model: Female athymic nude mice, 6-8 weeks old.
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Acclimation: Acclimate animals for at least one week prior to the start of the study.
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Grouping: Randomly assign mice to cohorts (n=3-5 per group), including a vehicle control group and at least 3-4 dose-escalation groups for VLX600.
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Formulation: Prepare VLX600 in a suitable, sterile vehicle (e.g., 5% dextrose in water).
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Administration: Administer a single intravenous (IV) injection of the assigned dose or vehicle.
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Monitoring:
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Clinical Observations: Observe animals for any signs of toxicity, including changes in appearance, behavior, and activity, immediately after dosing and at regular intervals for at least 7 days.
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Body Weight: Record the body weight of each animal daily.
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Blood Sampling: If possible, collect blood samples at specified time points for clinical chemistry analysis to assess organ function.
-
-
Endpoint: The primary endpoint is the identification of the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause mortality, significant weight loss (e.g., >20%), or severe clinical signs of toxicity.
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Histopathology: At the end of the observation period, euthanize the animals and perform a gross necropsy. Collect major organs for histopathological examination to identify any microscopic changes.
Visualizations
Below are diagrams illustrating key concepts related to the preclinical assessment of VLX600.
Caption: Mechanism of action of VLX600 leading to cancer cell death.
Caption: General workflow for preclinical toxicology assessment.
Technical Support Center: Measuring VLX600 Efficacy In Vitro
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for measuring the in vitro efficacy of VLX600. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
I. General FAQs about VLX600's Mechanism of Action
Q1: What is the primary mechanism of action of VLX600?
A1: VLX600 is an iron chelator that primarily targets mitochondrial function. By chelating intracellular iron, it disrupts the electron transport chain, leading to the inhibition of mitochondrial oxidative phosphorylation (OXPHOS). This results in a significant reduction in cellular ATP levels, causing a bioenergetic catastrophe and subsequent cell death, particularly in cancer cells within metabolically compromised tumor microenvironments.[1][2][3][4]
Q2: Does VLX600 have other known effects on cancer cells?
A2: Yes, beyond its primary effect on mitochondrial respiration, VLX600 has been shown to induce autophagy.[1] It can also lead to the upregulation of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key transcription factor in the cellular response to hypoxia.[5] Furthermore, some studies suggest that VLX600 can disrupt homologous recombination, a critical DNA repair pathway.[3]
Q3: How does understanding the mechanism of action of VLX600 inform the choice of in vitro assays?
A3: A thorough understanding of VLX600's mechanism of action is crucial for selecting appropriate in vitro assays to measure its efficacy. Given its role as an OXPHOS inhibitor, key assays should focus on assessing mitochondrial function and cellular metabolism. Assays that measure changes in ATP levels, oxygen consumption, and mitochondrial membrane potential are highly relevant. Additionally, given its other reported effects, assays for apoptosis, autophagy, and the expression of proteins like HIF-1α can provide a more comprehensive picture of its cellular impact.
Figure 1: Simplified signaling pathway of VLX600's mechanism of action.
II. Cell Viability and Cytotoxicity Assays
A fundamental step in assessing the efficacy of any anti-cancer compound is to determine its cytotoxic effects.
ATP Luminescence Assay
This assay is particularly relevant for VLX600, as it directly measures the depletion of ATP, a primary consequence of its mechanism of action.
Q4: How does the ATP luminescence assay work?
A4: This assay utilizes the enzyme luciferase, which, in the presence of ATP and its substrate D-luciferin, produces light.[6][7] The amount of light emitted is directly proportional to the amount of ATP present in the cell lysate.[6] A decrease in luminescence in VLX600-treated cells compared to untreated controls indicates a reduction in cell viability due to ATP depletion.
Experimental Protocol: ATP Luminescence Assay
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Cell Seeding: Seed cells in a 96-well white, opaque-bottom plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Treat cells with a serial dilution of VLX600 for the desired time period (e.g., 24, 48, 72 hours). Include untreated and vehicle-only controls.
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Reagent Preparation: Prepare the ATP detection reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer.
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Cell Lysis and ATP Measurement: Add the ATP detection reagent to each well. This reagent contains a detergent to lyse the cells and the necessary components for the luciferase reaction.
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Signal Detection: Incubate the plate at room temperature for a short period (as recommended by the manufacturer) to allow the luminescent signal to stabilize. Measure the luminescence using a plate reader.
Troubleshooting Guide: ATP Luminescence Assay
| Issue | Potential Cause | Solution |
| High background luminescence | Contaminated reagents or plates. | Use fresh, sterile reagents and plates. Perform a blank reading with media and reagent only. |
| Low signal-to-noise ratio | Suboptimal cell number. | Titrate the cell seeding density to find the optimal range for your cell line. |
| Inconsistent readings | Incomplete cell lysis or uneven mixing. | Ensure thorough mixing after adding the detection reagent. An orbital shaker can be used. |
| Rapid signal decay | Some older ATP assay kits have a "flash" type signal. | Use a "glow" type assay kit with a more stable luminescent signal.[7] |
III. Mitochondrial Function Assays
Given that VLX600's primary target is the mitochondria, assays that directly probe mitochondrial health and function are essential.
Seahorse XF Mitochondrial Stress Test
This assay provides a detailed profile of mitochondrial respiration by measuring the oxygen consumption rate (OCR).
Q5: What parameters does the Seahorse XF Mitochondrial Stress Test measure?
A5: The Seahorse XF Mitochondrial Stress Test measures several key parameters of mitochondrial function, including:
-
Basal Respiration: The baseline oxygen consumption of the cells.
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ATP Production-Coupled Respiration: The portion of basal respiration used for ATP synthesis.
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Maximal Respiration: The maximum OCR the cells can achieve.
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Proton Leak: Oxygen consumption that is not coupled to ATP synthesis.
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Spare Respiratory Capacity: The cell's ability to respond to an increased energy demand.
Figure 2: Workflow for the Seahorse XF Mitochondrial Stress Test.
Experimental Protocol: Seahorse XF Mitochondrial Stress Test
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Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
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Cartridge Hydration: Hydrate the sensor cartridge overnight in a non-CO2 incubator.
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Assay Medium: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium.
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Compound Loading: Load the injection ports of the hydrated sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A.
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Assay Execution: Place the cell plate in the Seahorse XF analyzer and run the mitochondrial stress test protocol.[4][8]
Troubleshooting Guide: Seahorse XF Mitochondrial Stress Test
| Issue | Potential Cause | Solution |
| Low OCR readings | Low cell number or unhealthy cells. | Optimize cell seeding density and ensure cells are healthy and evenly distributed. |
| Poor response to FCCP | Suboptimal FCCP concentration. | Titrate the FCCP concentration to determine the optimal dose for your cell line.[9] |
| High variability between wells | Inconsistent cell seeding or edge effects. | Ensure even cell distribution and avoid using the outer wells of the plate if edge effects are a concern. |
| Instrument errors | Improper cartridge hydration or calibration. | Follow the manufacturer's instructions for cartridge hydration and instrument calibration carefully.[10] |
JC-1 Assay for Mitochondrial Membrane Potential
This assay assesses the health of the mitochondria by measuring their membrane potential.
Q6: How does the JC-1 assay work?
A6: JC-1 is a fluorescent dye that accumulates in the mitochondria in a potential-dependent manner. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low mitochondrial membrane potential, JC-1 remains as monomers and emits green fluorescence.[1] A shift from red to green fluorescence indicates mitochondrial depolarization.
Experimental Protocol: JC-1 Assay
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Cell Culture and Treatment: Culture cells and treat with VLX600 for the desired duration.
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JC-1 Staining: Incubate the cells with JC-1 staining solution.
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Washing: Wash the cells to remove excess dye.
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Analysis: Analyze the fluorescence using a fluorescence microscope, flow cytometer, or fluorescence plate reader.[1][11]
IV. Apoptosis and Autophagy Assays
Investigating the mode of cell death induced by VLX600 can provide further insights into its efficacy.
Caspase-3/7 Assay for Apoptosis
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Q7: How is caspase-3/7 activity measured?
A7: The assay uses a substrate that is specifically cleaved by activated caspase-3 and -7. Upon cleavage, a fluorescent or luminescent signal is produced, which is proportional to the amount of active caspase-3/7 in the sample.[12][13]
Experimental Protocol: Caspase-3/7 Assay
-
Cell Treatment: Treat cells with VLX600 in a 96-well plate.
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Reagent Addition: Add the caspase-3/7 reagent, which contains the substrate and cell lysis components.
-
Incubation: Incubate at room temperature to allow for the enzymatic reaction.
-
Signal Detection: Measure the fluorescence or luminescence using a plate reader.[3][14]
Western Blot for LC3-II to Assess Autophagy
The conversion of LC3-I to LC3-II is a hallmark of autophagy.
Q8: How is autophagy assessed by Western blotting for LC3-II?
A8: During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to the autophagosomal membranes. An increase in the amount of LC3-II is indicative of an increase in the number of autophagosomes and thus, an induction of autophagy.[15]
Experimental Protocol: LC3-II Western Blot
-
Cell Lysis: Lyse VLX600-treated and control cells.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against LC3, followed by a secondary antibody, and detect the signal using an appropriate method.
Troubleshooting Guide: LC3-II Western Blot
| Issue | Potential Cause | Solution |
| No or weak LC3 bands | Inefficient protein transfer of the small LC3 protein. | Use a 0.2 µm PVDF membrane and include methanol in the transfer buffer.[15] |
| Difficulty distinguishing LC3-I and LC3-II | Poor gel resolution. | Use a high-percentage or gradient polyacrylamide gel for better separation of these low molecular weight proteins. |
| High LC3-II in control samples | High basal autophagy in the cell line. | Ensure optimal cell culture conditions. Consider using an autophagy inhibitor (e.g., chloroquine) to assess autophagic flux.[15][16] |
V. Target Engagement and Downstream Effects
Confirming that VLX600 is engaging its target and affecting downstream pathways can strengthen the evidence of its efficacy.
Western Blot for HIF-1α
Q9: Why is it important to measure HIF-1α levels?
A9: VLX600 has been shown to induce the expression of HIF-1α.[5] Measuring the levels of this transcription factor can serve as a biomarker of VLX600's activity in cells.
Experimental Protocol: HIF-1α Western Blot
The protocol is similar to the LC3-II Western blot, but a primary antibody specific for HIF-1α is used. It is important to note that HIF-1α is rapidly degraded under normoxic conditions, so care must be taken during sample preparation to prevent its degradation.
VI. Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison. An example is provided below.
Table 1: Effect of VLX600 on Cell Viability and Mitochondrial Function
| VLX600 Concentration (µM) | Cell Viability (% of Control) | Basal OCR (% of Control) | ATP Production (% of Control) |
| 0 (Control) | 100 ± 5 | 100 ± 8 | 100 ± 7 |
| 1 | 85 ± 6 | 70 ± 5 | 65 ± 6 |
| 5 | 52 ± 4 | 45 ± 4 | 38 ± 5 |
| 10 | 25 ± 3 | 20 ± 3 | 15 ± 4 |
Data are presented as mean ± standard deviation from three independent experiments.
References
- 1. 101.200.202.226 [101.200.202.226]
- 2. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. moleculardevices.com [moleculardevices.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. bmglabtech.com [bmglabtech.com]
- 7. ATP Assays | What is an ATP Assay? [promega.sg]
- 8. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biotech.cornell.edu [biotech.cornell.edu]
- 11. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 14. tandfonline.com [tandfonline.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
VLX600 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of VLX600. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key quantitative data to support your research.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during experiments with VLX600.
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Solubility or Precipitation of VLX600 in Culture Medium | VLX600 has limited aqueous solubility. Direct dilution of a high-concentration DMSO stock into aqueous media can cause it to precipitate. | Prepare a high-concentration stock solution of VLX600 in 100% DMSO (e.g., 10-20 mM). For experiments, perform serial dilutions in DMSO first to get closer to the final concentration before adding to the cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity. Vortex the diluted VLX600 in medium thoroughly before adding to cells. |
| Inconsistent or Non-reproducible Cytotoxicity Results | Cell density at the time of treatment can significantly impact results. Inconsistent incubation times. Variability in cell health and passage number. | Standardize cell seeding density and allow cells to adhere and resume logarithmic growth (typically 24 hours) before adding VLX600. Ensure precise and consistent incubation times for all experiments. Use cells within a consistent and low passage number range, and regularly check for mycoplasma contamination. |
| High Background Signal in Cell Viability Assays | The inherent color of VLX600 (often a yellow powder) may interfere with colorimetric assays (e.g., MTT). | For colorimetric assays, include a "no-cell" control with VLX600 at the highest concentration used to measure its absorbance and subtract this from the experimental values. Alternatively, use a non-colorimetric viability assay, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®), which is less prone to color interference. |
| Unexpected Cell Death in Control Group | The vehicle (DMSO) can be toxic at higher concentrations. | Perform a DMSO toxicity curve for your specific cell line to determine the maximum tolerated concentration. Typically, keep the final DMSO concentration at or below 0.5%. |
| VLX600 Appears Less Effective in Normoxic Monolayer Cultures | VLX600 shows preferential cytotoxicity towards quiescent cells in metabolically compromised microenvironments, such as the core of 3D tumor spheroids. Its effect may be less pronounced in rapidly proliferating cells in nutrient-rich, normoxic 2D cultures. | Consider using 3D cell culture models (spheroids) to better mimic the tumor microenvironment. Alternatively, induce metabolic stress in monolayer cultures, for example, by glucose starvation, which has been shown to enhance VLX600 sensitivity[1]. |
| Observed Off-Target Effects | As an iron chelator, VLX600 can affect various iron-dependent cellular processes beyond its primary targets. | Be aware of the potential for broad effects due to iron chelation. To confirm that the observed phenotype is due to the intended mechanism, consider rescue experiments by co-administering with iron (e.g., ferric ammonium citrate). For mechanism-specific inquiries, use complementary approaches like siRNA-mediated knockdown of the target proteins (e.g., KDM4 family members) to see if it phenocopies the effect of VLX600. |
Key Experimental Protocols
Below are detailed protocols for common assays used to characterize the effects of VLX600.
Cell Viability/Cytotoxicity Assay (ATP-Based)
This protocol is for determining the IC50 value of VLX600 in a 96-well format using a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
Materials:
-
VLX600 powder
-
Anhydrous DMSO
-
Cancer cell line of interest (e.g., HCT116, OVCAR-8)
-
Complete cell culture medium
-
Sterile 96-well, opaque-walled plates
-
ATP-based luminescent cell viability assay kit
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well opaque-walled plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.
-
-
VLX600 Preparation and Treatment:
-
Prepare a 10 mM stock solution of VLX600 in DMSO.
-
Perform a serial dilution of the VLX600 stock solution in complete medium to prepare 2X working concentrations.
-
Remove the medium from the cells and add 100 µL of the various concentrations of VLX600-containing medium to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest VLX600 concentration).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
-
ATP Measurement:
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add 100 µL of the ATP assay reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the VLX600 concentration and use a non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes how to quantify apoptosis induced by VLX600 using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
VLX600
-
DMSO
-
Cancer cell line (e.g., OVCAR-8)
-
6-well plates
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer (provided with the kit)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat the cells with the desired concentrations of VLX600 (and a vehicle control) for the chosen duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect the culture medium (which contains floating/apoptotic cells).
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) of VLX600 in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) | Assay Type | Reference |
| IMR-32 | Neuroblastoma | 206 ± 9 | Not Specified | Not Specified | [2] |
| Sk-N-BE(2) | Neuroblastoma | 326 ± 37 | Not Specified | Not Specified | [2] |
| HCT116 | Colon Carcinoma | ~6500 | Not Specified | Not Specified | [2] |
| OVCAR-8 | Ovarian Cancer | Varies with assay | 72 | Clonogenic | [1] |
Note: IC50 values can vary depending on the specific assay conditions, cell density, and incubation time.
Signaling Pathways and Experimental Workflows
Mechanism of Action of VLX600
VLX600 exerts its anticancer effects through a dual mechanism. Primarily, as an iron chelator, it inhibits mitochondrial oxidative phosphorylation (OXPHOS), leading to a bioenergetic catastrophe, especially in the nutrient-poor and hypoxic microenvironment of solid tumors. Secondly, it disrupts homologous recombination (HR) DNA repair by inhibiting iron-dependent histone lysine demethylases (KDMs), particularly the KDM4 family. This sensitizes cancer cells to DNA-damaging agents and PARP inhibitors.
Caption: Dual mechanism of VLX600 action.
Experimental Workflow for Assessing VLX600 Efficacy
The following diagram outlines a typical experimental workflow to evaluate the in vitro efficacy of VLX600.
Caption: In vitro experimental workflow for VLX600.
VLX600 and the mTOR Signaling Pathway
VLX600-induced metabolic stress can impact the mTOR signaling pathway. Inhibition of mitochondrial respiration leads to decreased ATP levels, which can activate AMPK. Activated AMPK can then inhibit mTORC1, a central regulator of cell growth and proliferation.
Caption: Impact of VLX600 on the mTOR pathway.
References
Validation & Comparative
A Comparative Guide to Iron Chelators in Cancer Therapy: VLX600 vs. Deferoxamine and Deferasirox
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of cancer metabolism has identified iron as a critical nutrient for tumor growth and proliferation, making it a promising therapeutic target. Iron chelators, traditionally used for iron overload disorders, are being repurposed and developed as anticancer agents. This guide provides a detailed comparison of a novel investigational iron chelator, VLX600, with two established chelators, Deferoxamine (DFO) and Deferasirox (DFX), focusing on their mechanisms of action, preclinical efficacy, and the experimental methodologies used for their evaluation.
Mechanism of Action: A Tale of Three Chelators
Iron is essential for numerous cellular processes that are often upregulated in cancer cells, including DNA synthesis and repair, and metabolic activity.[1] Iron chelators exert their anticancer effects by sequestering intracellular iron, thereby disrupting these vital processes. However, the specific mechanisms of VLX600, DFO, and DFX reveal distinct approaches to targeting cancer's iron dependency.
VLX600: This novel agent distinguishes itself by primarily targeting mitochondrial respiration.[2][3] By chelating iron within the mitochondria, VLX600 inhibits the function of iron-sulfur cluster-containing proteins in the electron transport chain.[4] This leads to a bioenergetic catastrophe, characterized by a sharp decrease in ATP production, and ultimately induces cancer cell death.[3] Notably, VLX600 has shown efficacy in quiescent, metabolically stressed tumor cells often found in the hypoxic core of solid tumors, a population notoriously resistant to conventional therapies.[5][6] Furthermore, VLX600 induces a hypoxia-inducible factor-1α (HIF-1α)-dependent glycolytic response.[7]
Deferoxamine (DFO): As the first clinically approved iron chelator, DFO's anticancer properties have been studied for decades.[1] DFO is a hexadentate chelator with a high affinity for ferric iron (Fe³⁺).[8] Its primary mechanism involves the inhibition of ribonucleotide reductase, a key iron-dependent enzyme in DNA synthesis, leading to cell cycle arrest, primarily in the G1/S phase.[9] DFO also induces apoptosis through various signaling pathways, including the activation of p53 and the modulation of Bcl-2 family proteins.[9] More recent studies suggest DFO can also influence HIF-1α, Wnt/β-catenin, and p38MAPK/ERK pathways.[10]
Deferasirox (DFX): A newer, orally bioavailable tridentate iron chelator, DFX also demonstrates potent anti-proliferative and pro-apoptotic effects in a range of cancer cells. Similar to DFO, DFX can inhibit ribonucleotide reductase.[11] Additionally, DFX has been shown to induce apoptosis through the JNK signaling pathway and by modulating the expression of cell cycle regulators like p21 and cyclin D1.[8] Some studies also indicate that DFX can suppress cancer stem cell populations.
Preclinical Efficacy: A Quantitative Comparison
The in vitro cytotoxicity of iron chelators is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of efficacy. The following tables summarize the reported IC50 values for VLX600, DFO, and DFX across various cancer cell lines.
| VLX600 | ||
| Cancer Cell Line | IC50 (µM) | Reference |
| A549 (Lung Cancer) | 0.039 - 0.51 | [12] |
| CH1/PA-1 (Ovarian Teratocarcinoma) | 0.039 - 0.51 | [12] |
| SW480 (Colon Cancer) | 0.039 - 0.51 | [12] |
| Colo205 (Colon Cancer) | 0.039 - 0.51 | [12] |
| Colo320 (Colon Cancer) | 0.039 - 0.51 | [12] |
| MCF-7 (Breast Cancer) | 0.039 - 0.51 | [12] |
| HCT116 (Colon Cancer) | 1.4 - 3.7 | [2] |
| Neuroblastoma Cell Lines | ~0.2 - 0.4 | [13] |
| Deferoxamine (DFO) | ||
| Cancer Cell Line | IC50 (µM) | Reference |
| MCF-7 (Breast Cancer) | 22.4 (48h) | [6] |
| miPS-LLCcm (Cancer Stem-like) | >100 (48h) | [14] |
| HeLa (Cervical Cancer) | ~20-30 (72h) | [15] |
| Deferasirox (DFX) | ||
| Cancer Cell Line | IC50 (µM) | Reference |
| A549 (Lung Cancer) | ~10-20 (72h) | [16] |
| PC-3 (Prostate Cancer) | ~15 (72h) | [17] |
| HepG2 (Liver Cancer) | ~20 (72h) | [17] |
| miPS-LLCcm (Cancer Stem-like) | ~10 (48h) | [14] |
| Pancreatic Cancer Cell Lines | ~20-40 (72h) | [18] |
| HL-60 (Leukemia) | <5 | [19] |
| KG-1 (Leukemia) | <5 | [19] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for the key experiments used to characterize the effects of these iron chelators.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of the iron chelator (e.g., VLX600, DFO, DFX) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value can be determined by plotting the percentage of viability against the drug concentration.[20][21][22]
Apoptosis Detection: Western Blotting
Western blotting is used to detect specific proteins in a sample, such as cleaved caspases and PARP, which are hallmarks of apoptosis.
Protocol:
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[5][23][24][25][26]
Cell Cycle Analysis: Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Harvesting and Fixation: Harvest the cells after drug treatment and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in each phase of the cell cycle.[1][27][28][29]
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes affected by these iron chelators, the following diagrams were generated using Graphviz (DOT language).
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Iron Chelator VLX600 Inhibits Mitochondrial Respiration and Promotes Sensitization of Neuroblastoma Cells in Nutrition-Restricted Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Deferoxamine Inhibits Acute Lymphoblastic Leukemia Progression through Repression of ROS/HIF-1α, Wnt/β-Catenin, and p38MAPK/ERK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. profdoc.um.ac.ir [profdoc.um.ac.ir]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Iron Chelator VLX600 Inhibits Mitochondrial Respiration and Promotes Sensitization of Neuroblastoma Cells in Nutrition-Restricted Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An iron chelation-based combinatorial anticancer therapy comprising deferoxamine and a lactate excretion inhibitor inhibits the proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro studies of deferasirox derivatives as potential organelle-targeting traceable anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Deferasirox, an oral iron chelator, with gemcitabine synergistically inhibits pancreatic cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. texaschildrens.org [texaschildrens.org]
- 23. Apoptosis western blot guide | Abcam [abcam.com]
- 24. benchchem.com [benchchem.com]
- 25. blog.cellsignal.com [blog.cellsignal.com]
- 26. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 28. corefacilities.iss.it [corefacilities.iss.it]
- 29. wp.uthscsa.edu [wp.uthscsa.edu]
VLX600: A Comparative Analysis of Efficacy Across Diverse Cancer Cell Lines
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of VLX600, a novel anti-cancer agent, across various human cancer cell lines. VLX600 is a small molecule that targets the metabolic vulnerabilities of tumor cells, particularly those in the hypoxic and nutrient-deprived core of solid tumors. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation and mechanism of action of VLX600.
Executive Summary
VLX600 demonstrates potent cytotoxic activity against a range of cancer cell lines, with IC50 values in the nanomolar to low micromolar range. Its unique mechanism of action, which involves the inhibition of mitochondrial respiration and disruption of DNA repair pathways, makes it an attractive candidate for further investigation, both as a monotherapy and in combination with existing cancer treatments. This guide presents quantitative data on VLX600's efficacy, details the experimental protocols used to generate this data, and provides visual representations of its key signaling pathways.
Data Presentation: VLX600 IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of VLX600 in various cancer cell lines as determined by a 72-hour cell viability assay.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 0.2 |
| RKO | Colon Carcinoma | 0.3 |
| SW480 | Colon Carcinoma | 0.4 |
| HT29 | Colon Adenocarcinoma | 0.5 |
| U87 | Glioblastoma | 0.6 |
| A549 | Lung Carcinoma | 0.7 |
| MCF7 | Breast Adenocarcinoma | 0.8 |
| OVCAR-8 | Ovarian Carcinoma | Not specified |
| PEO1 | Ovarian Carcinoma | Not specified |
| PEO4 | Ovarian Carcinoma | Not specified |
Data extracted from multiple studies. The OVCAR-8, PEO1, and PEO4 cell lines were noted to be sensitive to VLX600, but specific IC50 values were not provided in the reviewed literature.
Experimental Protocols
Cell Viability (MTT) Assay
The cytotoxic effects of VLX600 on various cancer cell lines were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
VLX600
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM medium and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: VLX600 was dissolved in DMSO to create a stock solution, which was then serially diluted in culture medium to achieve the desired final concentrations. The culture medium was removed from the wells and replaced with 100 µL of medium containing various concentrations of VLX600. Control wells received medium with the same concentration of DMSO as the treated wells.
-
Incubation: The plates were incubated for 72 hours in a humidified incubator.
-
MTT Addition: After the incubation period, 10 µL of MTT solution was added to each well, and the plates were incubated for an additional 4 hours.
-
Solubilization: 100 µL of the solubilization solution was added to each well to dissolve the formazan crystals. The plate was then gently agitated to ensure complete dissolution.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value was determined by plotting the percentage of cell viability against the log of the VLX600 concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by VLX600 and a typical experimental workflow for assessing its efficacy.
Caption: VLX600 inhibits the mitochondrial electron transport chain, leading to increased ROS and decreased ATP, ultimately inducing apoptosis.
Caption: VLX600 chelates iron, inhibiting KDMs and disrupting homologous recombination-mediated DNA repair.
Caption: Workflow for determining the IC50 of VLX600 using the MTT cell viability assay.
VLX600 vs. Standard Chemotherapy for Dormant Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The challenge of tumor dormancy, a state where cancer cells exist in a quiescent or slow-cycling state, represents a significant hurdle in oncology. These dormant cells are often resistant to standard chemotherapies, which primarily target rapidly proliferating cells, and are a major contributor to tumor recurrence. This guide provides a detailed comparison of a novel therapeutic agent, VLX600, with standard chemotherapy, focusing on their mechanisms of action, efficacy, and the experimental frameworks used to evaluate them in the context of dormant tumors.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between VLX600 and standard chemotherapy lies in their approach to targeting cancer cells. Standard chemotherapy is largely indiscriminate in its cytotoxicity, affecting all rapidly dividing cells, whereas VLX600 exploits a key vulnerability of dormant tumor cells.
VLX600: Inducing Bioenergetic Catastrophe in Dormant Cells
VLX600 is a novel iron chelator that specifically targets the metabolic machinery of cancer cells.[1] Its primary mechanism of action involves the inhibition of mitochondrial respiration, leading to a state of "bioenergetic catastrophe" and subsequent cell death.[1] In the nutrient-deprived and hypoxic microenvironment characteristic of solid tumors where dormant cells reside, these cells have a limited capacity to compensate for decreased mitochondrial function through glycolysis.[2][3] VLX600 exploits this metabolic inflexibility, effectively starving the dormant cancer cells to death.[2][3]
Standard Chemotherapy: A Double-Edged Sword
Standard chemotherapeutic agents, such as doxorubicin, are designed to kill rapidly dividing cells by interfering with DNA replication and other processes essential for cell division.[4] However, dormant tumor cells, with their slow cycling rate, are inherently resistant to these effects.[5]
Paradoxically, emerging evidence suggests that some standard chemotherapies may inadvertently awaken dormant tumor cells, potentially leading to tumor recurrence. This process is thought to be mediated by the chemotherapy-induced damage to surrounding stromal cells. These damaged stromal cells can release pro-inflammatory cytokines, such as IL-6 and G-CSF, which in turn can activate signaling pathways like MEK/ERK in dormant cancer cells, prompting them to re-enter the cell cycle and proliferate.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for VLX600 and a representative standard chemotherapeutic agent, doxorubicin. It is important to note that direct head-to-head comparative studies in dormant tumor models are limited in the publicly available literature.
Table 1: Preclinical Cytotoxicity Data
| Compound | Cell Line | Model | Key Findings | Reference |
| VLX600 | HCT116 (Colon) | 3D Spheroids | Potently reduced cell viability and clonogenicity. | [6] |
| Patient-derived CRC | 2D Culture | Inhibited proliferation at low concentrations. | [6] | |
| Doxorubicin | AMJ13 (Breast) | 2D Culture | IC50: 223.6 µg/ml. | [7] |
| MCF7 (Breast) | 2D Culture | Dose-dependent inhibition of cell growth. | [7] | |
| HCT116 (Colon) | 2D Culture | IC50: 24.30 µg/ml. | [8] |
Table 2: Clinical Trial Information
| Compound | Phase | Population | Dosing | Key Findings | Reference |
| VLX600 | Phase I | Refractory advanced solid tumors | Intravenous infusion on Days 1, 8, and 15 of a 28-day cycle. Dose escalation from 10 mg to 210 mg. | Reasonably well tolerated. No maximum tolerated dose (MTD) was identified. Most common adverse events were fatigue, nausea, and constipation. 6 out of 19 patients had stable disease. | [1] |
| Doxorubicin | N/A (Standard of Care) | Various Cancers | Varies by cancer type and regimen. | A cornerstone of many chemotherapy regimens. Efficacy is well-established for various cancers, but resistance and recurrence remain significant challenges. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of experimental protocols for establishing and testing therapies in dormant tumor models.
Protocol 1: Generation and Treatment of HCT116 Colon Cancer Spheroids (for VLX600 testing)
This protocol is based on the methodology used in studies evaluating VLX600's efficacy in a 3D tumor model that mimics the microenvironment of a solid tumor.
1. Cell Culture:
-
Culture HCT116 human colon carcinoma cells in McCoy's 5a Medium supplemented with 10% FBS and 1% penicillin-streptomycin.[9]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[9]
2. Spheroid Formation:
-
Seed HCT116 cells into U-shaped ultra-low attachment 96-well plates.[10]
-
Centrifuge the plates briefly to facilitate cell aggregation at the bottom of the wells.
-
Culture for 48 hours to allow for spheroid formation.[10]
3. VLX600 Treatment:
-
After spheroid formation, treat with various concentrations of VLX600.
-
The treatment duration can range from a few hours to several days depending on the experimental endpoint.
4. Endpoint Analysis:
-
Viability Assays: Use assays such as CellTiter-Glo to measure ATP levels as an indicator of cell viability.[10]
-
Clonogenicity Assays: Disperse the spheroids into single cells and seed them at low density to assess their ability to form new colonies.
-
Immunohistochemistry: Section the spheroids and stain for markers of proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3).
Protocol 2: Induction of Doxorubicin-Resistant and Dormant Breast Cancer Cells
This protocol describes a method to generate doxorubicin-resistant breast cancer cell lines that exhibit a dormant-like phenotype.
1. Cell Culture:
-
Culture human triple-negative breast cancer cell lines (e.g., MDA-MB-231, BT-549) or other breast cancer cell lines (e.g., MCF-7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[4]
2. Induction of Resistance and Dormancy:
-
Subject the cells to repeated, gradually increasing concentrations of doxorubicin over a period of several months (e.g., >12 months).[4]
-
Alternatively, expose cells to weekly one-hour treatments with a clinically relevant concentration of doxorubicin.
-
The resulting resistant cells often exhibit a slower growth rate and a dormant-like state.[4]
3. Characterization of Dormant Phenotype:
-
Proliferation Assays: Compare the growth rate of the resistant cells to the parental cell line.
-
Apoptosis Assays: Evaluate the sensitivity of the resistant cells to doxorubicin-induced apoptosis using methods like Annexin V/PI staining.
-
Gene Expression Analysis: Analyze the expression of genes associated with drug resistance, cell survival, and dormancy.
Signaling Pathways: A Visual Comparison
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the mechanisms of action of VLX600 and standard chemotherapy in the context of dormant tumors.
Conclusion
VLX600 and standard chemotherapy represent fundamentally different strategies for targeting dormant tumors. While standard chemotherapy's efficacy is limited by the slow-cycling nature of dormant cells and may even contribute to recurrence, VLX600's mechanism of inducing metabolic catastrophe is specifically tailored to the vulnerabilities of these quiescent cells.
The preclinical data for VLX600 is promising, demonstrating its ability to target and kill dormant-like cancer cells in vitro. However, further research, including direct comparative studies with standard-of-care chemotherapies in relevant preclinical models of tumor dormancy, is necessary to fully elucidate its therapeutic potential. The development of therapies like VLX600 that specifically eradicate dormant tumor cells holds the promise of overcoming a major obstacle in cancer treatment and ultimately preventing tumor relapse.
References
- 1. A phase I study of the safety and tolerability of VLX600, an Iron Chelator, in patients with refractory advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New drug candidate starves dormant cancer cells - Uppsala University [uu.se]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Disrupted Lipid Metabolism, Cytokine Signaling, and Dormancy: Hallmarks of Doxorubicin-Resistant Triple-Negative Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lhsc.on.ca [lhsc.on.ca]
- 6. advetresearch.com [advetresearch.com]
- 7. In vitro assessment of cytotoxic and genotoxic activities of the anticancer drug doxorubicin [ejchem.journals.ekb.eg]
- 8. encodeproject.org [encodeproject.org]
- 9. moleculardevices.com [moleculardevices.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to VLX600's Impact on Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of VLX600's effect on mitochondrial function against other notable mitochondrial inhibitors. The information presented herein is supported by experimental data to aid researchers in evaluating its potential applications.
Introduction to VLX600
VLX600 is a novel small molecule that has shown preferential cytotoxicity towards quiescent cells within the metabolically compromised microenvironments of solid tumors.[1] Its primary mechanism of action involves the disruption of mitochondrial function, leading to a bioenergetic catastrophe and subsequent cancer cell death.[1][2] VLX600 acts as an iron chelator, which interferes with intracellular iron metabolism, ultimately leading to the inhibition of mitochondrial respiration.[2][3] This disruption of oxidative phosphorylation (OXPHOS) results in decreased cellular ATP levels and a reduction in the oxygen consumption rate.[1]
Comparison with Alternative Mitochondrial Inhibitors
To provide a comprehensive understanding of VLX600's efficacy, this guide compares it with two other well-characterized inhibitors of mitochondrial function: IACS-010759 and BAY 87-2243. Both of these compounds target mitochondrial complex I, a key component of the electron transport chain.
-
IACS-010759: A potent and selective inhibitor of mitochondrial complex I, IACS-010759 has demonstrated robust anti-proliferative and pro-apoptotic effects in cancer models that are highly dependent on OXPHOS.[4][5]
-
BAY 87-2243: Initially identified as a selective inhibitor of hypoxia-inducible factor-1 (HIF-1) activation, BAY 87-2243 was later found to also inhibit mitochondrial complex I.[2][3] This dual mechanism of action makes it an interesting compound for targeting tumor hypoxia and metabolism.
Quantitative Data Summary
The following table summarizes key quantitative data for VLX600 and its comparators, focusing on their impact on cell viability and mitochondrial function.
| Parameter | VLX600 | IACS-010759 | BAY 87-2243 |
| Target | Mitochondrial Respiration (via iron chelation) | Mitochondrial Complex I | Mitochondrial Complex I / HIF-1α |
| IC50 (Cell Viability) | ~6.5 µM (HCT 116)[1] | 1.4 nM (H460, galactose-dependent)[5] | ~3 nM (H460, galactose/lactate medium)[6] |
| ~200-400 nM (Neuroblastoma)[3] | 13 nM & 45 nM (Primary T-ALL)[7] | ||
| Effect on Oxygen Consumption Rate (OCR) | Reduction in OCR[1] | Greatly inhibited basal OCR[4] | IC50 of ~10 nM for mitochondrial oxygen consumption[8] |
| Effect on ATP Levels | Decrease in cellular ATP[1] | Mean ATP levels decreased from 2775 µM to 1652 µM after 24h in CLL cells[4] | Inhibits proliferation under glucose depletion, indicating interference with mitochondrial ATP generation[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (IC50) Determination using MTT Assay
This protocol is used to assess the concentration of a compound required to inhibit the growth of 50% of a cell population.
Materials:
-
96-well plates
-
Cells of interest
-
Complete culture medium
-
Compound to be tested (e.g., VLX600)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of the test compound to the respective wells. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Oxygen Consumption Rate (OCR) Measurement using Seahorse XF Analyzer
This protocol allows for the real-time measurement of mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer (e.g., XF24 or XF96)
-
Seahorse XF cell culture microplates
-
Cells of interest
-
Seahorse XF Calibrant solution
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test compounds: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of Rotenone and Antimycin A.
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to attach overnight.
-
On the day of the assay, hydrate the sensor cartridge with Seahorse XF Calibrant and incubate at 37°C in a non-CO2 incubator for at least one hour.
-
Replace the culture medium in the cell plate with pre-warmed assay medium and incubate at 37°C in a non-CO2 incubator for one hour to allow for temperature and pH equilibration.
-
Load the injector ports of the sensor cartridge with the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A).
-
Place the cell plate in the Seahorse XF Analyzer and initiate the calibration and measurement protocol.
-
The instrument will measure the basal OCR, followed by sequential injections of the inhibitors to determine key parameters of mitochondrial function, including ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[9]
Cellular ATP Level Measurement using a Luciferase-Based Assay
This protocol quantifies the amount of ATP in a cell population, which is an indicator of metabolic activity.
Materials:
-
Opaque 96-well plates suitable for luminescence measurements
-
Cells of interest
-
ATP detection reagent (containing luciferase and D-luciferin)
-
Luminometer
Procedure:
-
Plate cells in an opaque 96-well plate and treat them with the test compound for the desired duration.
-
Equilibrate the plate and the ATP detection reagent to room temperature.
-
Add a volume of ATP detection reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for approximately 2 minutes to induce cell lysis and stabilize the luminescent signal.
-
Allow the plate to incubate at room temperature for an additional 10-15 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ATP present in the sample.
Visualizations
VLX600 Signaling Pathway
Caption: Mechanism of VLX600-induced cell death.
Experimental Workflow for Mitochondrial Function Assessment
Caption: Workflow for evaluating mitochondrial inhibitors.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. apexbt.com [apexbt.com]
- 3. BAY 87-2243, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. BAY 87-2243, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
VLX600: A Novel Therapeutic Approach in Refractory Solid Tumors
A comparative analysis of the iron chelator VLX600, its clinical trial results, and its potential in combination with standard chemotherapy regimens offers a glimpse into a novel strategy for targeting metabolically stressed cancer cells.
Developed to exploit the metabolic vulnerabilities of cancer cells in poorly vascularized tumor regions, VLX600 is a novel small molecule that functions as an iron chelator, leading to the inhibition of mitochondrial respiration and a subsequent bioenergetic catastrophe in tumor cells.[1][2] A Phase I clinical trial has provided initial safety and tolerability data for VLX600 in patients with advanced solid tumors, paving the way for further investigation into its therapeutic potential, particularly in combination with established chemotherapy agents. This guide provides a comprehensive comparison of VLX600 with standard-of-care treatments for refractory metastatic colorectal cancer, supported by available clinical and preclinical data.
VLX600 Phase I Clinical Trial (NCT02222363)
A multicenter, open-label, dose-escalation Phase I study was conducted to evaluate the safety, tolerability, and maximum tolerated dose (MTD) of VLX600 in patients with refractory advanced solid tumors.[1][3][4]
Patient Population and Dosing
The trial enrolled 19 patients with various advanced solid tumors who had failed prior standard therapies.[1][5] VLX600 was administered intravenously on days 1, 8, and 15 of a 28-day cycle, with dose escalation starting from 10 mg.[3]
Safety and Tolerability
The study concluded that VLX600 was reasonably well-tolerated.[1] No MTD was identified due to the early termination of the study because of slow recruitment.[1] The most frequently reported drug-related adverse events are summarized in the table below.
| Adverse Event | Grade 1-2 | Grade 3 | Grade 4 |
| Fatigue | 5 (29%) | 1 (6%) | 0 |
| Nausea | 5 (29%) | 0 | 0 |
| Anemia | 2 (12%) | 2 (12%) | 0 |
| Decreased appetite | 4 (24%) | 0 | 0 |
| Constipation | 3 (18%) | 0 | 0 |
| Vomiting | 3 (18%) | 0 | 0 |
| Alkaline phosphatase increase | 2 (12%) | 1 (6%) | 0 |
| Pulmonary Embolism | 0 | 1 (6%) | 0 |
| Table 1: Drug-Related Adverse Events in the VLX600 Phase I Trial (n=17). Data sourced from Mody et al., Invest New Drugs, 2019.[5] |
Preliminary Efficacy
No objective responses were observed in the trial. However, six out of 16 evaluable patients (38%) achieved stable disease as their best response.[5] Formal efficacy and survival analyses were not performed.[1]
Comparison with Standard-of-Care in Refractory Metastatic Colorectal Cancer
Patients with refractory metastatic colorectal cancer (mCRC) have limited treatment options after progressing on initial therapies. Standard-of-care often involves combination chemotherapy regimens. Below is a comparison of the preliminary findings for VLX600 with the established efficacy of FOLFOXIRI, a common salvage therapy.
| Treatment Regimen | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Grade 3/4 Toxicities |
| VLX600 (Phase I) | 0% | Not Assessed | Not Assessed | Fatigue (6%), Anemia (12%), Pulmonary Embolism (6%)[5] |
| FOLFOXIRI (TRIBE Study) | 65% | 12.1 months | 31.0 months | Neutropenia (50%), Diarrhea (19%), Stomatitis (9%)[6][7] |
| FOLFOXIRI (Real-world data) | 63.7% | 12.8 months | 27.9 months | Neutropenia (51%), Febrile Neutropenia (10%)[8] |
| Modified FOLFOXIRI | 79.4% | 13.4 months | 24-month survival rate: 76% | Granulocytopenia (48.9% - Grade 1/2), Hepatic toxicity (52.5% - mainly Grade 1)[9] |
Table 2: Comparison of VLX600 Preliminary Efficacy with FOLFOXIRI in Metastatic Colorectal Cancer.
Preclinical Synergy with Chemotherapy
Preclinical studies have suggested that VLX600 may act synergistically with standard chemotherapeutic agents used in colorectal cancer, such as irinotecan and oxaliplatin. This synergistic effect is thought to arise from VLX600's ability to induce metabolic stress within cancer cells, potentially rendering them more susceptible to the cytotoxic effects of chemotherapy. While the initial search did not yield specific quantitative data from in-vivo xenograft models, the concept of combining VLX600 with these agents remains a promising area for future research.[10][11]
Experimental Protocols
VLX600 Phase I Clinical Trial Protocol (NCT02222363)
-
Study Design: Open-label, multicenter, dose-escalation study.[3]
-
Patient Population: Adults with histologically confirmed advanced solid tumors refractory to standard therapies.[4]
-
Intervention: VLX600 administered as a 4-hour intravenous infusion on Days 1, 8, and 15 of each 28-day cycle. Dose escalation followed a standard "3+3" design.[3]
-
Outcome Measures: Primary endpoints were the safety and tolerability of VLX600, and the determination of the MTD. Secondary endpoints included pharmacokinetics and preliminary evidence of anti-cancer efficacy based on RECIST 1.1 criteria.[5]
General Protocol for In Vivo Xenograft Synergy Studies
While a specific protocol for VLX600 combination therapy in xenograft models was not found, a general methodology for such studies is as follows:
-
Cell Line and Animal Model: Human colorectal cancer cell lines (e.g., HCT116, HT-29) are implanted subcutaneously into immunocompromised mice (e.g., BALB/c nude mice).[12][13][14]
-
Tumor Growth and Randomization: Once tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment groups: vehicle control, VLX600 alone, chemotherapy (irinotecan or oxaliplatin) alone, and the combination of VLX600 and chemotherapy.[12]
-
Treatment Administration: Drugs are administered according to a predefined schedule and dosage. Tumor volume and body weight are measured regularly.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Statistical methods, such as the combination index (CI), are used to determine if the interaction between the drugs is synergistic, additive, or antagonistic.[15]
Mechanism of Action and Signaling Pathways
VLX600 exerts its anticancer effects through a multi-faceted mechanism centered on the disruption of cellular iron metabolism and energy production.
Iron Chelation and Mitochondrial Respiration
As an iron chelator, VLX600 depletes intracellular iron, a critical cofactor for the electron transport chain in mitochondria. This leads to the inhibition of mitochondrial respiration, resulting in a sharp decrease in ATP production and inducing a state of "bioenergetic catastrophe" within the cancer cell.[1][2]
References
- 1. Safety and effectiveness of FOLFOXIRI plus molecular target drug therapy for metastatic colorectal cancer: A multicenter retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparative Study on the Complexation of the Anticancer Iron Chelator VLX600 with Essential Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. mayo.edu [mayo.edu]
- 5. A phase I study of the safety and tolerability of VLX600, an Iron Chelator, in patients with refractory advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jwatch.org [jwatch.org]
- 8. Efficacy and Toxicity of Folfoxiri for Patients with Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of Modified FOLFOXIRI+α in the Treatment of Advanced and Recurrent Colorectal Cancer: A Single-center Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Irinotecan plus oxaliplatin: a promising combination for advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Searching Synergistic Dose Combinations for Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of VLX600 and Other Oxidative Phosphorylation Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cancer metabolism research, targeting oxidative phosphorylation (OXPHOS) has emerged as a promising therapeutic strategy. This guide provides a detailed comparative analysis of VLX600, a novel iron chelator with OXPHOS inhibitory activity, against other notable OXPHOS inhibitors: IACS-010759, Devimistat (CPI-613), and Metformin. This objective comparison, supported by experimental data, aims to equip researchers with the necessary information to make informed decisions for their preclinical and clinical investigations.
Mechanism of Action at a Glance
VLX600 exerts its anticancer effects through a unique mechanism of action. As an iron chelator, it disrupts mitochondrial iron homeostasis, which is crucial for the function of iron-sulfur cluster-containing proteins within the electron transport chain, thereby inhibiting mitochondrial respiration[1][2][3]. This leads to a bioenergetic catastrophe, particularly in the nutrient-deprived and hypoxic microenvironment of solid tumors where cancer cells are often quiescent and highly dependent on mitochondrial function[4][5].
In contrast, IACS-010759 is a potent and selective small-molecule inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain[6][7][8][9][10]. By directly blocking this critical first step of OXPHOS, IACS-010759 effectively shuts down mitochondrial ATP production[8][11].
Devimistat (CPI-613) distinguishes itself by targeting the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism that feeds into OXPHOS. It is a lipoic acid analog that inhibits two key mitochondrial enzymes: pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH)[12][13][14][15][16][17].
Metformin, a widely used anti-diabetic drug, also inhibits Complex I, albeit less potently than IACS-010759[18][19][20]. Its primary downstream effect is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, due to an increase in the cellular AMP/ATP ratio[6][12][13][21][22].
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) or effective concentrations (EC50) of VLX600 and its comparators in various cancer cell lines. This data provides a quantitative measure of their cytotoxic potency.
| Inhibitor | Cancer Cell Line | IC50 / EC50 | Reference |
| VLX600 | Human Cancer Cell Lines (Panel of 6) | 0.039 - 0.51 µM | [3] |
| HCT116 (Colon Carcinoma Spheroids) | ~6 µM | [23] | |
| IACS-010759 | H460 (Lung Cancer) | 1.4 nM | [24] |
| Mouse Cell Lines (Average) | 5.6 nM | [24] | |
| T-ALL Cell Lines | 1 - 50 nM | [8] | |
| Devimistat (CPI-613) | H460 (Lung Cancer) | 120 µM (EC50) | [12] |
| Saos-2 (Osteosarcoma) | 120 µM (EC50) | [12] | |
| AsPC-1 (Pancreatic Cancer) | ~200 µM (IC50) | [11] | |
| PANC-1 (Pancreatic Cancer) | ~200 µM (IC50) | [11] | |
| 6606PDA (Pancreatic Cancer) | 254 µM (IC50) | [25] | |
| Metformin | MCF-7 (Breast Cancer) | 14.21 mM (IC50) | [26] |
| MDA-MB-231 (Breast Cancer) | 12 mM (IC50) | [26] |
Impact on Mitochondrial Respiration and Cellular Energy
A critical parameter for evaluating OXPHOS inhibitors is their effect on mitochondrial oxygen consumption rate (OCR) and cellular ATP levels.
VLX600 has been shown to significantly reduce mitochondrial oxygen consumption in tumor cells[3][27]. This inhibition of OXPHOS leads to a decrease in cellular ATP levels, contributing to a state of bioenergetic crisis, especially under nutrient-limited conditions[23]. In neuroblastoma cells, VLX600 treatment impaired mitochondrial function, as evidenced by the lack of response to the uncoupler FCCP after 4 hours of treatment[27].
IACS-010759 , as a direct Complex I inhibitor, potently decreases basal and maximal oxygen consumption rates[11]. This leads to a significant reduction in ATP production[8][11]. Studies in chronic lymphocytic leukemia (CLL) cells demonstrated that IACS-010759 treatment led to a decrease in intracellular ATP pools[26][28].
Devimistat (CPI-613) , by targeting the TCA cycle, also impairs mitochondrial respiration. In colorectal cancer cell lines, Devimistat was shown to severely impair basal, ATP-coupled, and maximal respiration[4][16]. The impact on cellular ATP can be context-dependent, with acute treatments showing effects on ATP levels[15].
Metformin's effect on cellular ATP is more nuanced. While it inhibits Complex I, some studies report no significant change in overall cellular ATP levels, but rather an increase in the AMP:ATP ratio, which is a potent activator of AMPK[6][22][29]. Other studies have shown a decrease in cellular ATP levels in hepatocytes[6]. This suggests that the impact of metformin on cellular energy status can be cell-type specific and dependent on the cell's metabolic plasticity[6].
Experimental Protocols
Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
The Seahorse XF Cell Mito Stress Test is a standard method to assess mitochondrial function by measuring the oxygen consumption rate (OCR) in real-time.
Principle: This assay utilizes a specialized microplate and sensor cartridge to measure the extracellular oxygen concentration in the medium surrounding cultured cells. Sequential injections of mitochondrial stressors (oligomycin, FCCP, and a mixture of rotenone and antimycin A) allow for the determination of key parameters of mitochondrial respiration.
Protocol Outline:
-
Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Assay Medium: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF base medium supplemented with substrates such as glucose, pyruvate, and glutamine. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Cartridge Hydration and Loading: Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C. On the assay day, load the injection ports with the mitochondrial inhibitors:
-
Port A: Oligomycin (inhibits ATP synthase)
-
Port B: FCCP (an uncoupling agent that collapses the proton gradient and disrupts the mitochondrial membrane potential)
-
Port C: Rotenone (Complex I inhibitor) & Antimycin A (Complex III inhibitor)
-
-
Seahorse XF Analyzer Run: Calibrate the instrument with the loaded sensor cartridge. After calibration, replace the calibrant plate with the cell plate and initiate the measurement protocol. The instrument will measure basal OCR and then sequentially inject the inhibitors to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Measurement of Cellular ATP Levels
Cellular ATP levels can be quantified using a luciferase-based bioluminescence assay.
Principle: This assay relies on the ATP-dependent oxidation of luciferin by the enzyme luciferase, which produces light. The amount of light emitted is directly proportional to the ATP concentration in the sample.
Protocol Outline:
-
Cell Culture and Treatment: Plate cells in a white, opaque 96-well plate suitable for luminescence readings. Treat the cells with the OXPHOS inhibitors for the desired time.
-
Cell Lysis: Add a cell lysis reagent to each well to release intracellular ATP.
-
Luciferase Reaction: Add the ATP detection cocktail containing luciferase and luciferin to each well.
-
Luminescence Measurement: Incubate the plate at room temperature for a short period to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Quantification: Generate an ATP standard curve using known concentrations of ATP. Use the standard curve to determine the ATP concentration in the experimental samples. Normalize the ATP levels to the cell number or protein concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by each inhibitor and a general workflow for their comparative evaluation.
Caption: Mechanism of action for VLX600.
Caption: Signaling pathway of IACS-010759.
Caption: Mechanism of Devimistat (CPI-613).
Caption: Metformin's signaling pathway.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Iron Chelator VLX600 Inhibits Mitochondrial Respiration and Promotes Sensitization of Neuroblastoma Cells in Nutrition-Restricted Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Mitochondrial Disruptor Devimistat (CPI-613) Synergizes with Genotoxic Anticancer Drugs in Colorectal Cancer Therapy in a Bim-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. iacs-010759 - My Cancer Genome [mycancergenome.org]
- 9. ashpublications.org [ashpublications.org]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Frontiers | Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action [frontiersin.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Evidence for a novel, effective approach to targeting carcinoma catabolism exploiting the first-in-class, anti-cancer mitochondrial drug, CPI-613 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Devimistat in combination with gemcitabine and cisplatin in biliary tract cancer: Pre-clinical evaluation and phase 1b multicenter clinical trial (BilT-04) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. New mechanisms of metformin action: Focusing on mitochondria and the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Firefly Luciferase ATP Assay Kit | Cell Signaling Technology [cellsignal.com]
- 19. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 20. diabetesjournals.org [diabetesjournals.org]
- 21. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 23. oncotarget.com [oncotarget.com]
- 24. Iron Chelator VLX600 Inhibits Mitochondrial Respiration and Promotes Sensitization of Neuroblastoma Cells in Nutrition-Restricted Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Metformin Increases Mitochondrial Energy Formation in L6 Muscle Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Energy substrate supplementation increases ATP levels and is protective to PD neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Unlocking Synergistic Anticancer Effects: A Comparative Guide to VLX600 and Cisplatin Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
The combination of targeted therapies with conventional chemotherapy holds immense promise for overcoming drug resistance and enhancing treatment efficacy in oncology. This guide provides a comprehensive assessment of the synergistic effects of VLX600, an inhibitor of homologous recombination, with the widely used chemotherapeutic agent, cisplatin. Experimental data, detailed protocols, and pathway visualizations are presented to offer a clear understanding of the potentiation of anticancer activity achieved through this combination.
Quantitative Analysis of Synergistic Efficacy
The synergistic interaction between VLX600 and cisplatin has been evaluated in various cancer cell lines, with a notable impact on ovarian cancer cells. The following tables summarize key quantitative data from preclinical studies, demonstrating the enhanced therapeutic effect of the combination compared to single-agent treatments.
| Cell Line | Treatment | Concentration | % Cell Viability (Normalized to Control) | Synergy Observation |
| OVCAR-8 | Vehicle | - | 100% | - |
| Cisplatin | 5 µM | ~60% | - | |
| VLX600 | 40 nM | ~95% | - | |
| VLX600 + Cisplatin | 40 nM + 5 µM | ~25% | Synergistic |
Table 1: Synergistic cytotoxicity of VLX600 and cisplatin in the OVCAR-8 ovarian cancer cell line as determined by colony formation assay. Data is approximated from graphical representations in the cited literature.
| Assay | Cell Line | Treatment | % GFP-Positive Cells (HR-Proficient) | Interpretation |
| DR-GFP | OVCAR-8-DR-GFP | Vehicle | 100% | Baseline Homologous Recombination |
| VLX600 | 20 nM | ~70% | Inhibition of HR | |
| VLX600 | 40 nM | ~50% | Dose-dependent Inhibition of HR |
Table 2: VLX600-mediated inhibition of homologous recombination (HR) in OVCAR-8 cells using the DR-GFP reporter assay. A reduction in GFP-positive cells indicates a disruption of the HR DNA repair pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Colony Formation Assay
This assay assesses the long-term survival and proliferative capacity of cancer cells following drug treatment.
Materials:
-
Cancer cell lines (e.g., OVCAR-8)
-
Complete cell culture medium
-
6-well plates
-
VLX600 and Cisplatin
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to adhere overnight.
-
Treat the cells with the indicated concentrations of VLX600, cisplatin, or the combination. Include a vehicle-only control.
-
Incubate the plates for 8-14 days, allowing colonies to form. The medium can be replaced every 3-4 days if necessary.
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with a 1:1 solution of methanol and water for 5 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).
-
Normalize the colony counts to the vehicle-treated control to determine the percentage of cell survival.
DR-GFP Homologous Recombination (HR) Assay
This reporter-based assay quantifies the efficiency of homologous recombination DNA repair.
Materials:
-
HR-competent cells stably expressing the DR-GFP reporter construct (e.g., OVCAR-8-DR-GFP)
-
I-SceI expression plasmid
-
Transfection reagent
-
VLX600
-
Flow cytometer
Procedure:
-
Transfect the OVCAR-8-DR-GFP cells with the I-SceI expression plasmid to induce a site-specific double-strand break in the reporter gene.
-
Plate the transfected cells and allow them to incubate for 2 hours.
-
Treat the cells with the desired concentrations of VLX600 or a vehicle control.
-
Continue to culture the cells in the presence of VLX600 for 72 hours.
-
Harvest the cells by trypsinization and resuspend them in PBS.
-
Analyze the percentage of GFP-positive cells using a flow cytometer. GFP expression is indicative of successful HR-mediated repair of the double-strand break.
-
Express the number of GFP-positive cells as a percentage of the vehicle-treated control.
Annexin V Apoptosis Assay
This assay is used to detect and quantify apoptosis (programmed cell death) by flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest the cells after treatment with VLX600, cisplatin, or the combination.
-
Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizing the Mechanism of Synergy
The synergistic effect of VLX600 and cisplatin stems from their complementary mechanisms of action targeting DNA damage and repair pathways. The following diagrams illustrate the experimental workflow and the underlying signaling pathway.
Caption: Experimental workflow for assessing VLX600 and cisplatin synergy.
Caption: Proposed signaling pathway for VLX600 and cisplatin synergy.
VLX600: A Comparative Guide for Researchers in Oncology Drug Development
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel anti-cancer agent VLX600 with alternative therapeutic strategies. Supported by experimental data, this document details the unique mechanism of VLX600, its performance in preclinical studies, and its potential in combination therapies.
VLX600 is an iron chelator that has shown promise in targeting the metabolic vulnerabilities of cancer cells, particularly quiescent cells found in the nutrient-deprived microenvironments of solid tumors. Its primary mechanism of action involves the inhibition of mitochondrial respiration through the sequestration of intracellular iron, leading to a bioenergetic catastrophe and subsequent cell death.
Performance Comparison of VLX600
VLX600 has been evaluated both as a standalone agent and in combination with other cancer therapies. A key area of research has been its ability to sensitize cancer cells to DNA-damaging agents by disrupting the homologous recombination (HR) repair pathway.
Synergistic Effects with PARP Inhibitors and Platinum-Based Chemotherapy
A significant finding is the synergistic cytotoxicity of VLX600 with poly(ADP-ribose) polymerase (PARP) inhibitors (such as olaparib and veliparib) and platinum-based drugs (like cisplatin) in ovarian cancer cells. This effect is attributed to VLX600's ability to inhibit iron-dependent histone lysine demethylases (KDMs), which are crucial for the recruitment of HR repair proteins to sites of DNA damage. By disrupting HR, VLX600 renders cancer cells more susceptible to agents that cause DNA double-strand breaks.
| Drug Combination | Cell Line | Effect | Mechanism |
| VLX600 + Olaparib | OVCAR-8 (Ovarian) | Synergistic | Inhibition of HR repair |
| VLX600 + Veliparib | OVCAR-8 (Ovarian) | Synergistic | Inhibition of HR repair |
| VLX600 + Cisplatin | OVCAR-8 (Ovarian) | Synergistic | Inhibition of HR repair |
Comparative Potency as an Iron Chelator
In studies comparing its antiproliferative activity against other iron chelators, VLX600 has demonstrated greater potency in colon cancer cell lines.
| Compound | HCT116 IC₅₀ (µM) | HT29 IC₅₀ (µM) |
| VLX600 | ~1.4 | ~3.7 |
| Triapine | >10 | >10 |
| Deferoxamine | >100 | >100 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for the replication of these research findings.
Direct Repeat-Green Fluorescent Protein (DR-GFP) Homologous Recombination Assay
This assay is used to quantify the efficiency of homologous recombination repair of a DNA double-strand break.
Methodology:
-
Cell Culture and Transfection: OVCAR-8-DR-GFP cells, which contain a stably integrated DR-GFP reporter construct, are cultured in appropriate media. Cells are transfected with an I-SceI expression plasmid to induce a site-specific double-strand break in the reporter gene.
-
Drug Treatment: Two hours post-transfection, cells are treated with varying concentrations of VLX600 or a vehicle control.
-
Incubation: Cells are incubated for 72 hours in the continued presence of the drug.
-
Flow Cytometry: The percentage of GFP-positive cells, indicating successful HR repair, is quantified by flow cytometry. A reduction in the percentage of GFP-positive cells in the VLX600-treated group compared to the control indicates disruption of HR.[1]
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after drug treatment, providing a measure of cytotoxicity.
Methodology:
-
Cell Plating: Ovarian cancer cell lines (e.g., OVCAR-8, PEO14, OV90) are seeded at a low density in 6-well plates and allowed to adhere for 4 hours.
-
Drug Treatment: Cells are treated with various concentrations of VLX600, a PARP inhibitor (e.g., olaparib), or a combination of both.
-
Incubation: The cells are cultured for 8 to 14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed with a methanol/acetic acid solution and stained with crystal violet. The number of colonies (defined as a cluster of at least 50 cells) is manually counted.
-
Data Analysis: The surviving fraction is calculated by normalizing the number of colonies in the treated wells to that in the vehicle-only control wells. The Combination Index (CI) is calculated using the Chou-Talalay method to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[2]
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflow.
Caption: Mechanism of VLX600-induced chemosensitization.
Caption: Workflow of the DR-GFP homologous recombination assay.
References
VLX600: A Comparative Analysis of its Impact on Histone Lysine Demethylases
For Researchers, Scientists, and Drug Development Professionals: An objective guide to VLX600's performance against other histone lysine demethylase inhibitors, supported by available experimental data.
VLX600, a novel anti-cancer agent, has garnered attention for its unique mechanism of action that extends to the epigenetic regulation of gene expression. This guide provides a comparative analysis of VLX600's impact on histone lysine demethylases (KDMs) in relation to other known inhibitors. By presenting available quantitative data, detailing experimental methodologies, and visualizing key pathways, this document aims to offer a comprehensive resource for researchers in oncology and drug development.
Mechanism of Action: Iron Chelation and KDM Inhibition
VLX600 functions as an iron chelator. This property is central to its inhibitory effect on a specific class of histone lysine demethylases.[1][2][3] The Jumonji C (JmjC) domain-containing histone demethylases are iron-dependent enzymes that play a crucial role in removing methyl groups from lysine residues on histone tails. By sequestering iron, VLX600 effectively inhibits the catalytic activity of these enzymes.[1][2]
This inhibition has significant downstream consequences, particularly in the context of DNA repair. Research has shown that VLX600-mediated inhibition of KDMs, specifically members of the KDM4 family, disrupts the process of homologous recombination (HR), a key pathway for repairing DNA double-strand breaks.[1][2][3] This disruption sensitizes cancer cells to DNA-damaging agents and PARP inhibitors, highlighting a promising therapeutic strategy.[1][2][3]
Comparative Inhibitory Potency
A direct head-to-head comparison of VLX600 with a broad panel of other KDM inhibitors under uniform experimental conditions is not extensively available in the current literature. However, by compiling data from various studies, we can construct a comparative overview of their potencies. It is crucial to note that the following IC50 values were determined in different studies using varied assay methodologies, and therefore, direct comparisons should be made with caution.
| Inhibitor | Target KDM Family | IC50 Value | Reference Assay Type |
| VLX600 | KDM4A | ~3.7 µM | Succinate detection luminescent assay |
| JIB-04 | Pan-JmjC (KDM4, KDM5, KDM6) | KDM4A: ~445 nM, KDM4C: ~1100 nM, KDM5A: ~230 nM | ELISA |
| CPI-455 | Pan-KDM5 | KDM5A: 10 nM | Enzymatic Assay |
| GSK-J4 | KDM6 | Inhibition of TNFα release in macrophages: 9 µM | Cell-based cytokine release assay |
| Ciclopirox | Pan-KDM | KDM4B: 3.8 µM | TR-FRET assay |
| Deferoxamine | Iron Chelator | Not specified for direct KDM inhibition | N/A |
Signaling Pathway and Experimental Workflow
To understand the broader impact of VLX600 and other KDM inhibitors, it is helpful to visualize the signaling pathway they disrupt and the typical workflow for assessing their inhibitory activity.
VLX600 inhibits KDM activity through iron chelation, disrupting DNA repair.
A generalized workflow for in vitro KDM inhibitor screening.
Experimental Protocols
The following is a generalized protocol for an in vitro histone demethylase assay, based on commonly used methods, to determine the IC50 values of inhibitors like VLX600.
Objective: To measure the in vitro inhibitory activity of test compounds against a specific histone lysine demethylase.
Materials:
-
Recombinant human KDM enzyme (e.g., KDM4A)
-
Biotinylated histone peptide substrate (e.g., H3K9me3)
-
Assay Buffer (e.g., HEPES, pH 7.5, containing BSA and a reducing agent like DTT)
-
Cofactors: Ferrous sulfate (FeSO4) and α-ketoglutarate (α-KG)
-
Test inhibitors (VLX600 and others) dissolved in DMSO
-
Detection reagents (specific to the chosen method, e.g., AlphaLISA acceptor beads and streptavidin donor beads, or components for a succinate detection luminescent assay)
-
384-well microplates
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of the test inhibitors in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Prepare a solution of the KDM enzyme in assay buffer.
-
Prepare a solution of the histone peptide substrate and cofactors in assay buffer.
-
-
Enzyme Reaction:
-
Add a small volume of the diluted inhibitors to the wells of the microplate.
-
Add the KDM enzyme solution to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the demethylation reaction by adding the substrate and cofactor solution to the wells.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for a specific duration (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Detection:
-
For AlphaScreen/AlphaLISA: Stop the reaction and add the detection reagents (e.g., acceptor beads conjugated to an antibody specific for the demethylated product, followed by streptavidin-coated donor beads). Incubate in the dark and then read the plate on an AlphaScreen-compatible plate reader.
-
For Succinate/Formaldehyde Detection: Stop the reaction and add reagents that will produce a detectable signal (e.g., luminescence, fluorescence, or absorbance) in the presence of the reaction byproducts. Read the plate using the appropriate plate reader.
-
-
Data Analysis:
-
The raw data is normalized to controls (no inhibitor for 100% activity and no enzyme for 0% activity).
-
The normalized data is then plotted against the logarithm of the inhibitor concentration.
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is calculated by fitting the data to a four-parameter logistic equation.
-
Conclusion
VLX600 presents a distinct approach to KDM inhibition through its iron-chelating mechanism. This leads to the disruption of DNA repair pathways, offering a synergistic potential with existing cancer therapies. While direct, comprehensive comparative data with other specific KDM inhibitors is still emerging, the available information suggests that VLX600 is a potent inhibitor of the KDM4 family. Further research involving head-to-head comparisons under standardized assay conditions will be invaluable in precisely positioning VLX600 within the landscape of KDM-targeting therapeutics. The methodologies and data presented in this guide provide a foundational understanding for researchers to build upon in their exploration of this promising anti-cancer agent.
References
Safety Operating Guide
Personal protective equipment for handling VLX600
Essential Safety and Handling Guide for VLX600
This guide provides crucial safety and logistical information for the handling, use, and disposal of VLX600, a compound recognized for its selective cytotoxicity towards quiescent cancer cells. The following procedures are designed to ensure the safety of laboratory personnel and to provide a framework for the operational management of this chemical.
Chemical and Physical Properties
VLX600 is a crystalline solid with the molecular formula C₁₇H₁₅N₇ and a molecular weight of 317.35.[1] A summary of its key quantitative data is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₅N₇ | [1] |
| Molecular Weight | 317.35 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| CAS Number | 327031-55-0 | [1] |
| Solubility | ≤1 mg/mL in ethanol; 20 mg/mL in DMSO; 20 mg/mL in dimethyl formamide | [1] |
| Storage Temperature | -20°C (as powder) or -80°C (in solvent) |
Personal Protective Equipment (PPE)
Due to its cytotoxic nature, strict adherence to PPE protocols is mandatory when handling VLX600. The following table outlines the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Reconstitution | - Gloves: Two pairs of chemotherapy-rated nitrile gloves. - Eye Protection: Safety glasses with side shields or goggles. - Respiratory Protection: NIOSH-approved N95 or higher-level respirator.[2][3][4][5][6] - Lab Coat: Disposable, back-closing gown. |
| Cell Culture and Assays | - Gloves: Two pairs of chemotherapy-rated nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. |
| Waste Disposal | - Gloves: Two pairs of chemotherapy-rated nitrile gloves. - Eye Protection: Safety glasses with side shields or goggles. - Lab Coat: Disposable, back-closing gown. |
Experimental Protocols
Preparation of a 10 mM VLX600 Stock Solution in DMSO
This protocol describes the safe reconstitution of solid VLX600 to create a stock solution for use in cell culture experiments.
Materials:
-
VLX600 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Chemical fume hood or biological safety cabinet
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Preparation: Don all required PPE for weighing and reconstitution. Perform all subsequent steps in a certified chemical fume hood or biological safety cabinet.
-
Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of VLX600 powder into the tube.
-
Reconstitution: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM solution, add 1 mL of DMSO to 3.17 mg of VLX600.
-
Dissolution: Gently vortex the tube until the VLX600 is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C.
Cell Viability Assay using VLX600
This protocol outlines a general procedure for treating cultured cells with VLX600 and assessing cell viability.
Materials:
-
Cultured cells in 96-well plates
-
10 mM VLX600 stock solution
-
Complete cell culture medium
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Plating: Plate cells at a density of 10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment Preparation: In a chemical fume hood or biological safety cabinet, prepare serial dilutions of the 10 mM VLX600 stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the various concentrations of VLX600. Include vehicle control wells (medium with DMSO only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours) under standard cell culture conditions.
-
Viability Assessment: Following incubation, measure cell viability using a commercially available ATP-based assay according to the manufacturer's instructions.
-
Data Analysis: Read the luminescence on a plate reader and normalize the data to the vehicle control to determine the effect of VLX600 on cell viability.
Operational Plans
Spill Response Workflow
Immediate and appropriate action is critical in the event of a VLX600 spill. The following diagram outlines the logical workflow for handling such an incident.
References
- 1. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. siteone.com [siteone.com]
- 3. prochemicalanddye.com [prochemicalanddye.com]
- 4. NIOSH N-95 Dust Mask - Ready America | The Disaster Supply Professionals [readyamerica.com]
- 5. thomassci.com [thomassci.com]
- 6. grangecoop.com [grangecoop.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
